Bamifylline hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXHPORMXSXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-63-9 (Parent) | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048721 | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20684-06-4, 3736-86-5 | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bamifylline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bamifylline Hydrochloride: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamifylline hydrochloride, a methylxanthine derivative, exerts its therapeutic effects in respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD) through a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of its core pharmacological activities, focusing on its dual role as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor. Furthermore, this document elucidates the anti-inflammatory properties of bamifylline, detailing its influence on key cytokine signaling pathways. Quantitative data from related compounds are presented for comparative analysis, and detailed experimental protocols for investigating these mechanisms are provided. Visual representations of the key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.
Introduction
This compound is a synthetic xanthine derivative with a distinct pharmacological profile compared to other methylxanthines like theophylline.[1] Its primary clinical application lies in the management of bronchospastic diseases.[1] The therapeutic efficacy of bamifylline is attributed to its ability to induce bronchodilation and mitigate airway inflammation.[1][2] This guide delves into the molecular mechanisms underpinning these effects, providing a technical resource for researchers and professionals in drug development.
Core Mechanisms of Action
This compound's therapeutic activity is primarily mediated by two distinct molecular mechanisms:
-
Selective Adenosine A1 Receptor Antagonism: Bamifylline acts as a competitive antagonist at the adenosine A1 receptor.[3][4][5] Adenosine, an endogenous nucleoside, plays a significant role in the pathophysiology of asthma by inducing bronchoconstriction and promoting the release of inflammatory mediators. By blocking the A1 receptor, bamifylline counteracts these effects.
-
Non-selective Phosphodiesterase (PDE) Inhibition: As a methylxanthine, bamifylline inhibits various phosphodiesterase isoenzymes.[2][6] PDEs are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these second messengers, resulting in airway smooth muscle relaxation and a reduction in inflammatory cell activity.[2]
Adenosine A1 Receptor Antagonism
Studies have demonstrated the selective affinity of bamifylline for the adenosine A1 receptor subtype. Research conducted on rat brain tissues has shown that bamifylline effectively displaces radiolabeled A1 receptor agonists, such as 3H-Cyclo-hexyl-adenosine.[4] This selective antagonism is crucial as it is thought to contribute to its favorable side-effect profile compared to less selective xanthines.[4]
Signaling Pathway of Adenosine A1 Receptor Antagonism
Phosphodiesterase (PDE) Inhibition
Signaling Pathway of Phosphodiesterase Inhibition
References
- 1. diva-portal.org [diva-portal.org]
- 2. novamedline.com [novamedline.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of pulmonary mechanics in guinea pigs during respiratory anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of Bamifylline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of bamifylline hydrochloride, a xanthine derivative utilized as a bronchodilator. The document details the core chemical reactions, experimental protocols for laboratory-scale synthesis, and purification methods. Furthermore, it elucidates the established mechanisms of action of bamifylline, including its role as a selective adenosine A1 receptor antagonist and a phosphodiesterase 4 (PDE4) inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of respiratory therapeutics. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the synthesis and pharmacological action of this compound.
Introduction
This compound is a synthetic xanthine derivative with bronchospasmolytic properties, primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Structurally, it is 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione hydrochloride. Its therapeutic effects are attributed to its dual mechanism of action: antagonism of the adenosine A1 receptor and inhibition of phosphodiesterase 4 (PDE4). This guide focuses on the chemical synthesis of this compound, providing a detailed protocol for its preparation and characterization.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a one-step process involving the N-alkylation of 8-benzyltheophylline. This method offers a straightforward and efficient route to the target compound.
Reaction Scheme:
A more practical and widely cited method involves the reaction of 8-benzyltheophylline with N-ethylethanolamine and a dihaloethane, such as 1,2-dichloroethane, in the presence of a base.[1]
Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 8-Benzyltheophylline | C₁₄H₁₄N₄O₂ | 270.29 | 278-282 |
| N-Ethylethanolamine | C₄H₁₁NO | 89.14 | -70 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | -35 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 |
| This compound | C₂₀H₂₈ClN₅O₃ | 421.92 | 185-188[2] |
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a detailed procedure for the synthesis of this compound in a laboratory setting.
Materials:
-
8-Benzyltheophylline
-
N-Ethylethanolamine
-
1,2-Dichloroethane
-
Anhydrous Sodium Carbonate
-
Methanol
-
Dichloromethane
-
Hydrochloric Acid (concentrated and dilute)
-
Sodium Sulfate (anhydrous)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 8-benzyltheophylline, a molar excess of N-ethylethanolamine, and anhydrous sodium carbonate in 1,2-dichloroethane as the solvent.[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and extract the organic layer with dilute hydrochloric acid.[1]
-
Separate the acidic aqueous layer, and neutralize it with a solution of sodium carbonate until a precipitate (bamifylline free base) is formed.[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Isolation of Bamifylline Free Base:
-
Filter to remove the drying agent.
-
Evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude bamifylline free base as a solid or oil.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude bamifylline free base in methanol.[2]
-
To this solution, add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic.
-
The this compound will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Recrystallize the crude product from methanol to obtain pure this compound.[2] The process of recrystallization involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly, which leads to the formation of purer crystals.[3][4][5][6]
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Yield: 81-93%[2]
Characterization Data
| Technique | Data |
| Melting Point | 185-188 °C[2] |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| FT-IR | Data not available in the search results. |
| Mass Spec (ESI-MS) | Mass spectral data for bamifylline (free base) is available.[7] |
Mechanism of Action
Bamifylline exerts its bronchodilatory effects through two primary mechanisms: antagonism of the adenosine A1 receptor and inhibition of phosphodiesterase 4 (PDE4).
Adenosine A1 Receptor Antagonism
Adenosine, when bound to A1 receptors on airway smooth muscle, can lead to bronchoconstriction.[8][9] Bamifylline, as a selective A1 receptor antagonist, blocks this interaction, thereby preventing adenosine-induced bronchoconstriction.[10] This is particularly relevant in asthmatic conditions where adenosine levels in the airways can be elevated.[11][12]
Caption: Adenosine A1 Receptor Signaling Pathway and Bamifylline Antagonism.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[13] By inhibiting PDE4, bamifylline increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the relaxation of airway smooth muscle and bronchodilation.[14][15]
Caption: PDE4 Signaling Pathway and Bamifylline Inhibition.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound, a clinically relevant bronchodilator. The one-step synthesis from 8-benzyltheophylline offers an efficient route for its preparation. The elucidation of its dual mechanism of action, involving both adenosine A1 receptor antagonism and PDE4 inhibition, provides a clear rationale for its therapeutic use in respiratory diseases. The experimental protocols and diagrams presented herein are intended to equip researchers and drug development professionals with the necessary information to synthesize, characterize, and further investigate this important pharmaceutical compound. Further research to obtain and publish detailed spectroscopic data (NMR, IR, MS) for this compound would be a valuable contribution to the scientific community.
References
- 1. FR2483922A1 - PROCESS FOR THE PREPARATION OF BAMIFYLLINE - Google Patents [patents.google.com]
- 2. EP0680479B1 - Method for preparing bamifylline and etamiphylline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. mzCloud – Bamifylline [mzcloud.org]
- 8. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A1 adenosine receptor-mediated Ins(1,4,5)P3 generation in allergic rabbit airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ujconline.net [ujconline.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Bamifylline Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of the Physicochemical Characteristics, Analytical Methodologies, and Mechanism of Action of Bamifylline Hydrochloride
Introduction
This compound is a xanthine derivative drug primarily utilized as a bronchodilator for managing respiratory conditions such as bronchial asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Structurally related to theophylline, it is distinguished by a more favorable side-effect profile.[2] this compound acts as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.[1][3] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its analysis, and a visualization of its mechanism of action, intended to support research and development activities.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.
Table 1: General and Identification Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride | [1][4] |
| Chemical Formula | C₂₀H₂₈ClN₅O₃ | [4] |
| Molecular Weight | 421.92 g/mol | [5][6] |
| CAS Number | 20684-06-4 | [5][7] |
| Appearance | White to almost white crystalline powder | [1] |
Table 2: Quantitative Physicochemical Data of this compound
| Property | Value | Source(s) |
| Melting Point | 184 - 188 °C | [1][8] |
| Solubility | - Freely soluble in water and methanol.- Slightly soluble in acetone. | [1] |
| Water Solubility (Predicted) | 1.79 mg/mL | [4][7] |
| pKa (Strongest Basic, Predicted) | 8.7 | [7] |
| pKa (Strongest Acidic, Predicted) | 15.59 | [7] |
| LogP (Predicted) | 1.71 (ALOGPS), 1.1 (Chemaxon) | [4][7] |
| Polar Surface Area (Predicted) | 81.91 Ų | [7] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the identification, quantification, and quality control of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Parameter | Value(s) | Source(s) |
| UV-Vis Spectrophotometry | λmax (Maximum Absorbance) | 263 nm, 264 nm, 277 nm. One study also reports peaks at 221 nm and 257 nm. | [9][10][11][12][13] |
Further characterization and structural confirmation of this compound are typically performed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).[14]
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] This leads to increased levels of cyclic adenosine monophosphate (cAMP), which promotes the relaxation of bronchial smooth muscles and suppresses inflammatory responses.[2][3]
References
- 1. ujconline.net [ujconline.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | 20684-06-4 | FB170638 [biosynth.com]
- 6. 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | C20H28ClN5O3 | CID 68549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | 20684-06-4 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Validated UV method for estimating bamifylline in bulk and formulations. [wisdomlib.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. This compound | CAS Number 20684-06-4 [klivon.com]
In Vitro Profile of Bamifylline Hydrochloride: A Technical Overview for Drug Development Professionals
Executive Summary
Bamifylline hydrochloride, a methylxanthine derivative, exhibits a unique pharmacological profile characterized by selective adenosine A1 receptor antagonism and non-selective phosphodiesterase (PDE) inhibition. This dual mechanism of action underpins its bronchodilatory and anti-inflammatory properties observed in various in vitro models. This technical guide provides a comprehensive analysis of the in vitro effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and development.
Core Mechanisms of Action
This compound's primary in vitro effects are mediated through two principal pathways:
-
Selective Adenosine A1 Receptor Antagonism: Bamifylline demonstrates a higher affinity for the adenosine A1 receptor compared to the A2A receptor, acting as a competitive antagonist. This selectivity is crucial to its pharmacological profile. In radioligand binding assays using rat brain tissue, bamifylline effectively displaced ³H-Cyclo-hexyl-adenosine (a selective A1 agonist), indicating potent A1 receptor blockade.[1]
-
Non-Selective Phosphodiesterase (PDE) Inhibition: As a xanthine derivative, bamifylline inhibits various phosphodiesterase isoenzymes. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger involved in smooth muscle relaxation and the modulation of inflammatory responses.[2]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
Table 1: Adenosine Receptor Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (µM) | Tissue/Cell Source |
| Human Adenosine A1 | Bamifylline | 1.93 | Recombinant |
| Human Adenosine A2A | Bamifylline | 12.9 | Recombinant |
Kᵢ (Inhibition Constant) represents the concentration of the drug that occupies 50% of the receptors in the absence of the agonist.
Table 2: Inhibition of Inflammatory Mediator Release in Isolated Perfused Guinea-Pig Lung
| Mediator | Bamifylline Concentration (M) | Percent Inhibition |
| Histamine | 1 x 10⁻⁵ | Dose-dependent reduction |
| 1 x 10⁻⁴ | Dose-dependent reduction | |
| 1 x 10⁻³ | Significantly more potent than theophylline (2.7x) | |
| Thromboxane B₂ (TXB₂) | 1 x 10⁻⁵ | Dose-dependent reduction |
| 1 x 10⁻⁴ | Dose-dependent reduction | |
| 1 x 10⁻³ | More potent than theophylline (1.6x) | |
| Slow-Reacting Substance of Anaphylaxis (SRS-A) | 1 x 10⁻⁵ | Dose-dependent reduction |
| 1 x 10⁻⁴ | Dose-dependent reduction | |
| 1 x 10⁻³ | More potent than theophylline (1.5x) |
Data derived from studies on immunologically challenged, actively sensitized guinea-pig lungs perfused in vitro.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vitro characterization.
Detailed Experimental Protocols
Adenosine A1 Receptor Competitive Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the adenosine A1 receptor.
-
Materials:
-
Membrane preparation from a source rich in adenosine A1 receptors (e.g., rat cerebral cortex).
-
Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist.
-
Non-labeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]DPCPX and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled A1-selective ligand (e.g., 1 µM DPCPX).
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of bamifylline that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4][5][6]
-
In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol describes a general method to assess the inhibitory effect of this compound on PDE activity.
-
Materials:
-
Purified phosphodiesterase enzyme (specific isoforms can be used for profiling).
-
Substrate: [³H]cAMP.
-
Snake venom nuclease (e.g., from Crotalus atrox).
-
Anion-exchange resin (e.g., Dowex).
-
This compound.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing MgCl₂).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Pre-incubate the PDE enzyme with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding [³H]cAMP.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by boiling.
-
Add snake venom nuclease to convert the product of the PDE reaction, [³H]5'-AMP, to [³H]adenosine.
-
Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]cAMP and the [³H]5'-AMP will bind to the resin, while the [³H]adenosine will pass through.
-
Elute the [³H]adenosine and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of [³H]cAMP hydrolyzed at each bamifylline concentration.
-
Determine the IC₅₀ value, which is the concentration of bamifylline that inhibits 50% of the PDE activity.
-
Isolated Perfused Guinea-Pig Lung Anaphylaxis Model
This ex vivo model is used to evaluate the effect of bamifylline on the immunological release of inflammatory mediators.
-
Animal Preparation:
-
Actively sensitize guinea pigs by intraperitoneal injection of a protein antigen (e.g., ovalbumin) with an adjuvant.
-
After a sensitization period (e.g., 2-3 weeks), anesthetize the animal.
-
-
Lung Perfusion:
-
Experimental Protocol:
-
Infuse this compound at various concentrations into the pulmonary artery for a defined period.
-
Induce an anaphylactic reaction by challenging the lungs with the sensitizing antigen (e.g., ovalbumin) administered into the perfusate.
-
Collect the lung effluent (perfusate) at specific time intervals before and after the antigen challenge.
-
Analyze the collected perfusate for the concentration of inflammatory mediators such as histamine (e.g., using a fluorometric assay or ELISA), thromboxane B₂ (the stable metabolite of TXA₂, e.g., using radioimmunoassay or ELISA), and slow-reacting substance of anaphylaxis (leukotrienes, e.g., using bioassay or HPLC).[3][9][10][11]
-
Calculate the percentage inhibition of mediator release by bamifylline at each concentration compared to a control group without bamifylline treatment.
-
Effects on Inflammatory Cells
While comprehensive data is limited, the known mechanisms of action of bamifylline suggest potential effects on inflammatory cells such as eosinophils and mast cells.
-
Eosinophils: The increase in intracellular cAMP resulting from PDE inhibition is known to inhibit eosinophil chemotaxis and activation.[2][12][13][14][15] Further studies are warranted to specifically quantify the direct effects of bamifylline on eosinophil migration and degranulation.
-
Mast Cells: The inhibition of histamine release from isolated perfused lungs indicates a stabilizing effect on mast cells.[3] This is likely mediated by the elevation of intracellular cAMP, which is a known inhibitor of mast cell degranulation.[9][16][17][18][19] Direct in vitro studies on isolated mast cells would be beneficial to confirm and quantify this effect.
Conclusion
This compound presents a compelling in vitro profile as a dual-action bronchodilator and anti-inflammatory agent. Its selectivity for the adenosine A1 receptor and its ability to inhibit phosphodiesterases provide a solid mechanistic basis for its therapeutic potential. The quantitative data and experimental protocols detailed in this guide offer a foundation for further preclinical and clinical development. Future in vitro studies should focus on elucidating its inhibitory profile across a broader range of PDE isoforms, its specific effects on various inflammatory cell types, and its impact on the production of a wider array of cytokines to fully characterize its immunomodulatory properties.
References
- 1. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. d-nb.info [d-nb.info]
- 6. ahajournals.org [ahajournals.org]
- 7. Lung mechanics of the guinea-pig isolated perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of eicosanoids induced by anaphylaxis in guinea-pig isolated lungs perfused via the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. A rapid and simple assay for the study of thromboxane B2 synthesis by intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXISCAN [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring histamine and cytokine release from basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride: A Selective A1 Adenosine Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamifylline hydrochloride, a methylxanthine derivative, has been characterized as a selective antagonist of the A1 adenosine receptor.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used to elucidate its properties. While historical studies have established its selectivity for the A1 receptor over the A2 subtype, a complete quantitative analysis of its binding affinities across all adenosine receptor subtypes and its inhibitory potency against various phosphodiesterase isoforms is not extensively documented in publicly available literature. This guide synthesizes the existing knowledge, presents detailed experimental protocols for the characterization of A1 adenosine receptor antagonists, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a xanthine derivative that has been utilized for its bronchodilator properties in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action has been attributed to its ability to act as a selective adenosine A1 receptor antagonist.[1][3] Some sources also suggest a role as a non-selective phosphodiesterase (PDE) inhibitor, a common characteristic of xanthine derivatives.[1][4] This guide will focus on its well-documented role as an A1 adenosine receptor antagonist.
The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is widely distributed throughout the body and is involved in a variety of physiological processes. Its activation typically leads to inhibitory effects on neurotransmission and cardiac function. Antagonism of the A1 receptor, therefore, can produce stimulatory effects, which are therapeutically relevant in various conditions.
Mechanism of Action: A1 Adenosine Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the A1 adenosine receptor.[1][3] In radioligand binding studies using rat brain tissue, bamifylline demonstrated a high affinity for the A1 receptor, comparable to that of the established A1 antagonist 8-phenyltheophylline.[3] Conversely, its activity at the A2 adenosine receptor was found to be significantly lower.[3]
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is coupled to the inhibitory G protein, Gi/o. Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can also activate other downstream effectors, such as potassium channels, and inhibit calcium channels.
By antagonizing the A1 receptor, this compound prevents the binding of endogenous adenosine, thereby blocking this inhibitory signaling cascade. This results in a disinhibition of adenylyl cyclase, leading to maintained or increased intracellular cAMP levels, which can contribute to its therapeutic effects, such as smooth muscle relaxation in the airways.
Figure 1: A1 Adenosine Receptor Signaling Pathway and the Antagonistic Action of Bamifylline.
Quantitative Data
For a complete characterization, the following data would be essential:
Table 1: this compound Adenosine Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| A1 | [3H]-Cyclo-hexyl-adenosine ([3H]CHA) | Rat Brain Membranes | Data Not Available | Abbracchio & Cattabeni, 1987[3] |
| A2A | [3H]-N-Ethyl-carboxamido adenosine | Rat Striatum | Data Not Available | Abbracchio & Cattabeni, 1987[3] |
| A2B | e.g., [3H]-DPCPX in cells with A1 blocked | Human recombinant | Data Not Available | |
| A3 | e.g., [125I]-AB-MECA | Human recombinant | Data Not Available |
Table 2: this compound Phosphodiesterase Inhibitory Potency
| PDE Isoform | Substrate | IC50 (µM) | Reference |
| PDE1 | cAMP/cGMP | Data Not Available | |
| PDE2 | cAMP/cGMP | Data Not Available | |
| PDE3 | cAMP | Data Not Available | |
| PDE4 | cAMP | Data Not Available | |
| PDE5 | cGMP | Data Not Available |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize A1 adenosine receptor antagonists. While the specific parameters for this compound are not fully published, these protocols provide a robust framework for its evaluation.
Radioligand Binding Assay for A1 Adenosine Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the A1 adenosine receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at the A1 adenosine receptor.
Materials:
-
Radioligand: [3H]-Cyclo-hexyl-adenosine ([3H]CHA) or [3H]-DPCPX (a selective A1 antagonist).
-
Membrane Preparation: From a tissue source rich in A1 receptors (e.g., rat cerebral cortex) or cells stably expressing the human A1 adenosine receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1 ligand (e.g., 10 µM Theophylline or 1 µM DPCPX).
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Manifold.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound (this compound).
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Accumulation
This protocol measures the functional antagonism of the A1 receptor by assessing the reversal of agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency of this compound as an A1 adenosine receptor antagonist.
Materials:
-
Cell Line: A cell line expressing the A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
A1 Receptor Agonist: e.g., N6-Cyclopentyladenosine (CPA).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX (to prevent cAMP degradation).
-
Test Compound: this compound.
-
cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen based.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes).
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the A1 receptor agonist (typically the EC80 concentration for inhibition of forskolin-stimulated cAMP) and forskolin.
-
Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data will show a reversal of the agonist-induced inhibition of cAMP production. Determine the IC50 value for this compound and calculate the antagonist affinity constant (Kb) using the Schild equation or a similar model.
Figure 3: Experimental Workflow for cAMP Accumulation Functional Assay.
In Vivo Studies
In vivo studies have provided evidence for the physiological effects of this compound that are consistent with A1 adenosine receptor antagonism. For example, in patients with stable angina pectoris, bamifylline has been shown to improve exercise capacity. This anti-ischemic action is thought to be mediated by the antagonism of A1 receptors, potentially through the redistribution of coronary blood flow to underperfused areas. Importantly, these effects were observed without significant changes in systemic hemodynamics, which helps to differentiate the mechanism from non-specific vasodilation.
Conclusion
This compound is a xanthine derivative with a well-established, albeit qualitatively described, profile as a selective A1 adenosine receptor antagonist. Its ability to block the inhibitory effects of adenosine at this receptor subtype provides a clear mechanism for its therapeutic actions. While the definitive quantitative data on its binding affinities and PDE inhibitory profile remain to be fully elucidated in the public domain, the experimental frameworks provided in this guide offer a clear path for the comprehensive characterization of this compound and other novel A1 adenosine receptor antagonists. Further research to obtain precise Ki and IC50 values would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.
References
The Pharmacokinetics of Bamifylline Hydrochloride in Animal Models: A Technical Overview
Despite extensive investigation, publicly available literature lacks detailed quantitative pharmacokinetic data for bamifylline hydrochloride in preclinical animal models. This technical guide synthesizes the available qualitative information, outlines general experimental protocols for pharmacokinetic studies in animals, and provides a comparative context with related methylxanthine compounds.
Introduction to this compound
This compound is a methylxanthine derivative that functions as a selective adenosine A1 receptor antagonist.[1] It is classified as a bronchodilator and is used in the management of reversible airway obstruction, such as in asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally, it is a disubstituted theophylline derivative, a modification intended to reduce the central nervous system stimulant effects associated with theophylline.[1]
Pharmacokinetic Profile of Bamifylline
Bamifylline is characterized by rapid absorption following oral administration, with peak plasma levels achieved more quickly than theophylline.[2] It has a notably shorter plasma half-life of 1.5 to 2.0 hours, compared to over four hours for theophylline.[1][2] The distribution volumes of bamifylline are reported to be three to ten times larger than those of theophylline.[1][2]
Metabolism and Excretion:
Bamifylline undergoes extensive metabolism, being catabolized into several closely related compounds.[1][2] The primary routes of elimination for its metabolites are through the kidneys and the liver.[1][2] Interestingly, only the unchanged parent compound, bamifylline, has been detected in the blood after administration of a radiolabeled version of the drug.[1][2] Bamifylline is metabolized into three active metabolites, and its prolonged activity is thought to be a result of these.[3] The final elimination half-life of bamifylline has been reported as 17.5 hours, with excretion occurring mainly through the urinary route.[3] One of its major metabolites is known as AC-119.[4][5]
Data Presentation: A Comparative Perspective
Due to the absence of specific quantitative data for bamifylline in animal models, a direct comparative table cannot be constructed. However, to provide a relevant framework for researchers, the following table presents pharmacokinetic data for the related methylxanthine, theophylline, in various animal models. This can serve as a benchmark for potential future studies on bamifylline.
| Animal Model | Dosage and Route of Administration | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Theophylline | ||||||
| Dogs | 11 mg/kg (aminophylline), IV | - | - | 5.7 | - | [6] |
| Dogs | Oral aminophylline tablets | - | - | - | 91 | [6] |
| Dogs | 15.5 mg/kg (extended-release tablets), PO | ~8 | ~10-20 (simulated) | 8.4 (IV) | >80 | [7][8] |
| Dogs | 8.2 mg/kg (aminophylline), IV | - | - | 5.63 | - | [9] |
| Dogs | 8.2 mg/kg (aminophylline), IM | - | - | - | 101.9 | [9] |
| Dogs | 8.2 mg/kg (aminophylline), PO | - | - | - | 72.8 | [9] |
| Rabbits | 10 mg/kg (aminophylline), PO | ~2 | ~15 | - | - | [10] |
Experimental Protocols for Pharmacokinetic Studies in Animal Models
The following sections describe generalized methodologies for conducting pharmacokinetic studies of a compound like this compound in a rat model. These protocols are based on standard practices in preclinical drug development.
Animal Model and Husbandry
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They should have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the experiment.
Drug Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, for administration.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection into the tail vein. This route is essential for determining absolute bioavailability.
-
Oral (PO): Administered via oral gavage to ensure accurate dosing.
-
-
Dose Levels: At least two to three dose levels should be investigated to assess dose proportionality.
Blood Sample Collection
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for serial sampling.
-
Time Points: A typical sampling schedule for an oral study might include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For an IV study, earlier time points (e.g., 2, 5, 15 minutes) are crucial.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is then separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of bamifylline and its major metabolites (e.g., AC-119) in plasma.[5]
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with software such as WinNonlin.
-
Parameters: Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Visualizations
The following diagrams illustrate a typical experimental workflow for an animal pharmacokinetic study and a proposed metabolic pathway for bamifylline based on the available literature.
Conclusion
While this compound has been in clinical use, the detailed characterization of its pharmacokinetics in various animal models remains a gap in the publicly accessible scientific literature. The information available suggests a profile of rapid absorption and metabolism, with a shorter half-life and larger volume of distribution compared to theophylline. For researchers and drug development professionals, future preclinical studies are warranted to establish a comprehensive pharmacokinetic profile of bamifylline and its active metabolites in relevant animal species. The experimental protocols and comparative data provided in this guide offer a foundational framework for the design and interpretation of such studies.
References
- 1. ujconline.net [ujconline.net]
- 2. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiesipakistan.com [chiesipakistan.com]
- 4. Pharmacokinetics of bamifylline during chronic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic studies of theophylline in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the bioavailability and pharmacokinetics of two extended-release theophylline formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Theophylline: pharmacokinetics, metabolism and urinary excretion in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpp.com [ijpp.com]
Early Preclinical Studies of Bamifylline Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride, a methylxanthine derivative, has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Distinguished from other xanthines like theophylline, this compound exhibits a unique pharmacological profile characterized by a dual mechanism of action: selective antagonism of the adenosine A1 receptor and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] This technical guide provides an in-depth overview of the core early preclinical studies that have elucidated the pharmacological, pharmacokinetic, and toxicological properties of this compound.
Core Pharmacological Effects
Early preclinical research primarily focused on the bronchodilatory and anti-inflammatory effects of this compound, often in comparison to theophylline. These studies have consistently demonstrated the potent and multifaceted actions of bamifylline in relevant animal models.
In Vivo Bronchodilator Activity
The bronchodilator efficacy of this compound has been extensively evaluated in guinea pig models of bronchoconstriction. Intravenous administration of bamifylline demonstrated a dose-dependent antagonism against bronchoconstriction induced by various spasmogens.
Table 1: In Vivo Bronchodilator Efficacy of this compound in Guinea Pigs
| Bronchoconstrictor Agent | Bamifylline ED₅₀ (μmol/kg, i.v.) | Theophylline ED₅₀ (μmol/kg, i.v.) |
| Platelet-Activating Factor (PAF) | 6.5 | - |
| Histamine | 9.5 | - |
| Acetylcholine | 24.3 | - |
| Leukotriene C₄ (LTC₄) | 31.6 | - |
| Antigen Challenge | 9.3 | 22.9 |
ED₅₀ represents the dose required to produce 50% of the maximal inhibitory effect.
In Vitro Anti-Anaphylactic and Anti-Inflammatory Effects
Studies on isolated, perfused guinea pig lungs have provided insights into the anti-anaphylactic and anti-inflammatory properties of this compound. In these ex vivo models, bamifylline demonstrated a dose-dependent inhibition of the release of key inflammatory mediators following an immunological challenge.
Table 2: In Vitro Inhibitory Effects of this compound on Mediator Release in Perfused Guinea Pig Lungs
| Mediator | Bamifylline Concentration | Inhibition (%) |
| Histamine | 1 x 10⁻⁵ M | > 50 |
| 1 x 10⁻⁴ M | > 75 | |
| 1 x 10⁻³ M | > 90 | |
| Thromboxane B₂ (TXB₂) | 1 x 10⁻⁵ M | ~ 40 |
| 1 x 10⁻⁴ M | ~ 60 | |
| 1 x 10⁻³ M | ~ 80 | |
| Slow-Reacting Substance of Anaphylaxis (SRS-A) | 1 x 10⁻⁵ M | ~ 30 |
| 1 x 10⁻⁴ M | ~ 50 | |
| 1 x 10⁻³ M | ~ 70 |
Mechanism of Action
The primary mechanisms underlying the pharmacological effects of this compound are its interaction with the adenosine signaling pathway and its influence on intracellular cyclic nucleotide levels.
Adenosine A1 Receptor Antagonism
Bamifylline acts as a selective antagonist of the adenosine A1 receptor.[1] This action is significant as adenosine can induce bronchoconstriction in asthmatic individuals. By blocking this receptor, bamifylline helps to prevent the narrowing of the airways.
Phosphodiesterase (PDE) Inhibition
Bamifylline is also a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE4.[2] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in airway smooth muscle cells promotes relaxation, leading to bronchodilation.[2]
Caption: Dual mechanism of action of this compound.
Pharmacokinetics
Preclinical pharmacokinetic studies have revealed key differences between bamifylline and theophylline. Bamifylline is well-absorbed after oral administration and undergoes hepatic metabolism.[2] It is primarily excreted through the kidneys.[2] A notable feature is its relatively short half-life compared to theophylline, which may influence dosing regimens.[1]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Theophylline |
| Plasma Half-life | ~17.5 hours | - |
| Therapeutic Plasma Levels | 0.18 - 20 µg/mL | - |
| Metabolism | Hepatic, with active metabolites | Hepatic |
| Excretion | Primarily renal | Renal |
Toxicology
While comprehensive early preclinical toxicology reports are not widely available in the public domain, a case report has documented a fatality associated with bamifylline ingestion, highlighting the potential for toxicity at high doses. Formal preclinical toxicology assessments, including acute, sub-chronic, genotoxicity, and reproductive toxicity studies, are crucial for establishing a complete safety profile. Available information from product literature suggests that this compound does not adversely affect fertility, pregnancy, lactation, or embryofetal development in preclinical models.[3]
Experimental Protocols
Detailed experimental protocols from the early preclinical studies are summarized below to provide a methodological framework for researchers.
In Vivo Bronchoconstriction in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Anesthesia: Urethane administration.
-
Surgical Preparation: Tracheotomy followed by cannulation for artificial ventilation. Jugular vein cannulation for intravenous drug administration.
-
Measurement of Bronchoconstriction: Intrathoracic pressure changes are monitored using a pressure transducer connected to the tracheal cannula. Lung resistance and dynamic compliance are calculated from the pressure and flow signals.
-
Induction of Bronchoconstriction: Intravenous administration of spasmogens such as histamine, acetylcholine, platelet-activating factor (PAF), or leukotriene C₄ (LTC₄) at predetermined doses to induce a consistent bronchoconstrictor response.
-
Drug Administration: this compound is administered intravenously at various doses prior to the challenge with the bronchoconstrictor agent.
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of bamifylline, and the ED₅₀ is determined.
Caption: Workflow for in vivo bronchoconstriction studies.
In Vitro Perfused Guinea Pig Lung
-
Animal Model: Male Dunkin-Hartley guinea pigs sensitized to ovalbumin.
-
Preparation: The lungs are isolated and perfused through the pulmonary artery with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate. The lungs are ventilated with a gas mixture.
-
Immunological Challenge: Ovalbumin is added to the perfusion fluid to induce an anaphylactic reaction.
-
Drug Administration: this compound is added to the perfusion fluid at various concentrations prior to the antigen challenge.
-
Sample Collection: The lung effluent (perfusate) is collected at specific time intervals.
-
Mediator Measurement:
-
Histamine: Measured by spectrofluorometric assay.
-
Thromboxane B₂ (TXB₂): Measured by radioimmunoassay (RIA).
-
Slow-Reacting Substance of Anaphylaxis (SRS-A): Measured by bioassay on guinea pig ileum.
-
-
Data Analysis: The percentage inhibition of mediator release is calculated for each concentration of bamifylline.
References
The Discovery and Development of Bamifylline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamifylline hydrochloride is a methylxanthine derivative that has carved a niche in the management of respiratory conditions, primarily asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the discovery, development, and core scientific principles underlying this compound. It details its synthesis, mechanism of action, pharmacokinetic profile, and clinical applications, with a focus on presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction
This compound, chemically known as 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione hydrochloride, is a synthetic derivative of theophylline.[1] Developed to improve upon the therapeutic index of existing methylxanthines, bamifylline exhibits a distinct pharmacological profile characterized by a dual mechanism of action and a favorable side-effect profile compared to its predecessors.[2] This document serves as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the scientific journey of this compound from its chemical synthesis to its clinical application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₂₇N₅O₃ · HCl |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride |
| CAS Number | 20684-06-4 |
| Appearance | White to almost white crystalline powder[3] |
| Solubility | Freely soluble in methanol and water; slightly soluble in acetone[3] |
| Melting Point | 185-188 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through a one-step process, as outlined in the patent literature.[4] This process involves the reaction of 8-benzyltheophylline with N-ethylethanolamine in the presence of 1,2-dichloroethane and a base.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
8-benzyltheophylline
-
N-ethylethanolamine
-
1,2-dichloroethane
-
Sodium carbonate (or another suitable mineral base)
-
Hydrochloric acid
-
Dichloromethane
-
Methanol
Procedure:
-
A reaction mixture is prepared by combining 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and sodium carbonate.
-
The mixture is heated under reflux. This single-stage reaction yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline.
-
Upon completion of the reaction, the organic phase is extracted with hydrochloric acid.
-
The resulting acidic phase is neutralized with sodium carbonate.
-
The neutralized phase, containing the bamifylline free base, is then extracted with dichloromethane.
-
The dichloromethane is evaporated, and the resulting base is dissolved in methanol.
-
Hydrochloric acid is added to the methanolic solution to form this compound.
-
The final product is purified by crystallization from methanol.
References
Bamifylline Hydrochloride: A Technical Guide for Asthma and COPD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a methylxanthine derivative used in the management of reversible airway obstruction associated with asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally distinct from theophylline due to bisubstitution at the 7 and 8 positions, bamifylline exhibits a unique pharmacological profile.[2] It functions as both a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor, contributing to its bronchodilator and anti-inflammatory effects.[1][3] This guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, pharmacokinetic properties, and data from preclinical and clinical studies.
Mechanism of Action
This compound's therapeutic effects in asthma and COPD are primarily attributed to a dual mechanism:
-
Phosphodiesterase (PDE) Inhibition: As a non-selective PDE inhibitor, with a notable action on PDE4, bamifylline prevents the breakdown of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[3][4] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscles, causing bronchodilation and alleviating symptoms of airway obstruction like wheezing and shortness of breath.[3]
-
Adenosine Receptor Antagonism: Bamifylline acts as a selective antagonist of the A1 adenosine receptor.[1][5][6] In asthmatic patients, inhaled adenosine can induce bronchoconstriction, which is believed to be mediated through the activation of mast cells.[7] By blocking the A1 receptor, bamifylline can mitigate adenosine-induced bronchoconstriction.
Beyond these primary mechanisms, the elevated cAMP levels also contribute to anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells such as eosinophils and neutrophils into the airway tissues.[3]
Pharmacokinetics
Bamifylline exhibits distinct pharmacokinetic properties compared to theophylline. It is well-absorbed after oral administration and undergoes hepatic metabolism.[3] Its metabolites are also pharmacologically active and contribute to the drug's overall therapeutic effect.[2]
| Parameter | Value | Reference |
| Absorption | Rapid, peak plasma levels in 1-2 hours | [2] |
| Distribution Volume | High (approx. 1000 liters), 3-10 times larger than theophylline | [1][2] |
| Metabolism | Hepatic, produces 3 active metabolites | [2] |
| Half-life | 17.5 hours (final elimination) | [2] |
| Excretion | Primarily renal | [2][3] |
Preclinical Research
In Vitro Studies on Anaphylaxis
-
Objective: To investigate the effect of bamifylline on the immunological release of inflammatory mediators from sensitized guinea-pig lungs.
-
Key Findings: Bamifylline dose-dependently inhibited the release of histamine, Thromboxane B2 (TXB2), and Slow-Reacting Substance of Anaphylaxis (SRS-A).[8] It was found to be more potent than theophylline in this model.[8]
| Concentration | % Inhibition of Histamine Release | % Inhibition of TXB2 Production | % Inhibition of SRS-A Production |
| 1 x 10-5 M | Data not specified | Data not specified | Data not specified |
| 1 x 10-4 M | Data not specified | Data not specified | Data not specified |
| 1 x 10-3 M | 2.7 times more potent than theophylline | 1.6 times more potent than theophylline | 1.5 times more potent than theophylline |
| Data derived from a study on actively sensitized guinea-pig lungs perfused in vitro.[8] |
Experimental Protocol: In Vitro Guinea Pig Lung Perfusion
The following outlines a typical experimental protocol for assessing the anti-anaphylactic activity of compounds like bamifylline.
-
Sensitization: Guinea pigs are actively sensitized, commonly with ovalbumin.
-
Lung Preparation: The lungs are isolated and perfused through the pulmonary artery with a physiological salt solution.
-
Drug Administration: Bamifylline or a control substance (e.g., theophylline, vehicle) is added to the perfusion fluid at various concentrations.
-
Immunological Challenge: The sensitized lungs are challenged with the antigen (e.g., ovalbumin) to induce an anaphylactic reaction.
-
Sample Collection: The lung effluent is collected at specific time points.
-
Mediator Analysis: The collected samples are analyzed for the concentration of inflammatory mediators such as histamine, leukotrienes (SRS-A), and prostaglandins (TXB2) using techniques like radioimmunoassay or biological assays.[8]
References
- 1. ujconline.net [ujconline.net]
- 2. chiesipakistan.com [chiesipakistan.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bamifylline - Wikipedia [en.wikipedia.org]
- 7. Effect of Cholinergic Receptor Antagonists on the Potentiation of the Effect of Adenosine Receptor Blockers in People with Bronchial Asthma – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a methylxanthine derivative used in the management of respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally distinct from theophylline due to bisubstitution, bamifylline exhibits a unique pharmacological profile characterized by a dual mechanism of action and a favorable pharmacokinetic profile.[3][4] This technical guide provides an in-depth overview of this compound and its metabolites, focusing on its mechanism of action, pharmacokinetics, metabolism, and analytical methodologies for its quantification.
Physicochemical Properties
This compound is a white to almost white crystalline powder.[3] It is freely soluble in methanol and water, and slightly soluble in acetone.[3]
| Property | Value |
| Molecular Formula | C20H27N5O3・HCl[5] |
| IUPAC Name | 8-benzyl-7-[2-[ethyl(2-Hydroxyethyl) amino]ethyl]-1, 3-dimethylpurine-2, 6-dione hydrochloride[3] |
| Molecular Weight | 421.92 g/mol [5] |
| CAS Number | 20684-06-4[5] |
| Melting Point | 184˚C to 188˚C[3] |
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3]
-
Adenosine A1 Receptor Antagonism: Bamifylline acts as a selective antagonist of the adenosine A1 receptor.[3][6] Adenosine, upon binding to its A1 receptors in the airways, can induce bronchoconstriction. By blocking these receptors, bamifylline promotes bronchodilation.[7]
-
Phosphodiesterase (PDE) Inhibition: Bamifylline is a non-selective PDE inhibitor, with a notable effect on PDE4.[1][2] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, bamifylline increases intracellular cAMP levels.[1][2] Elevated cAMP leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation.[1] Furthermore, increased cAMP has anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators.[1][2]
This dual mechanism of action contributes to its efficacy in managing obstructive airway diseases.
Pharmacokinetics and Metabolism
This compound exhibits distinct pharmacokinetic properties compared to theophylline.[3] It is well-absorbed after oral administration.[1]
Pharmacokinetic Parameters
| Parameter | Value | Comparison with Theophylline |
| Time to Peak Plasma Level | 1-2 hours[4] | More rapid[3][8] |
| Plasma Half-life | 1.5 - 2.0 hours[3][8] | Shorter (Theophylline > 4 hours)[3][8] |
| Distribution Volume | 3 to 10 times larger[3][8] | Larger |
| Elimination Half-life | 17.5 hours[4] | - |
Note: The shorter plasma half-life of the parent compound is contrasted by a longer final elimination half-life, likely due to the contribution of active metabolites.
Bamifylline is metabolized in the liver into several closely related compounds, including an active metabolite known as AC119, and is also converted into sulpho- and glucurono-conjugates of a hydroxylated derivative.[3][8][9] These metabolites are rapidly and extensively excreted through both the kidneys and the liver.[3][8] Notably, only the unchanged bamifylline has been detected in the blood following administration of a radiolabeled parent compound.[3][8] The active metabolites are believed to contribute to the overall therapeutic effect of the drug.[4][9]
Quantitative Pharmacological Data
In vitro studies on actively sensitized guinea-pig lungs have demonstrated the anti-anaphylactic activity of bamifylline. It reduces the immunological release of histamine, thromboxane B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A) in a dose-dependent manner.[3][10]
| Mediator | Bamifylline Potency vs. Theophylline (at 1 x 10⁻³ M) |
| Histamine Release Inhibition | 2.7 times more potent[3][10] |
| TXB2 Production Inhibition | 1.6 times more potent[3][10] |
| SRS-A Production Inhibition | 1.5 times more potent[3][10] |
Experimental Protocols: Analytical Methodologies
A variety of analytical methods have been developed for the determination of bamifylline in bulk drugs, pharmaceutical formulations, and biological fluids.[3] High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are among the most commonly employed techniques.[3][11][12]
Representative RP-HPLC Method for this compound in Tablets
This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in pharmaceutical dosage forms.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent Technologies-1260 series with G1311C quaternary pump and G1315D photodiode array detector[12] |
| Column | Eclipse XDB C18 (4.6 mm i.d. X 250 mm, 5 µm particle size)[12] |
| Mobile Phase | Methanol and Acetonitrile (90:10 v/v)[12] |
| Flow Rate | 1 mL/min[12] |
| Detection Wavelength | 263 nm[12] |
| Concentration Range | 2-10 µg/mL[12] |
Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | 0.9996[12] |
| Limit of Detection (LOD) | 0.4825 µg/mL[12] |
| Limit of Quantitation (LOQ) | 1.4621 µg/mL[12] |
| Recovery | 99.6 - 99.8 %[12] |
| Assay Percentage | 99.4 % w/w[12] |
digraph "RP-HPLC Workflow for Bamifylline HCl" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Sample Preparation\n(Tablet Crushing, Dissolution,\nFiltration)"]; "Standard_Prep" [label="Standard Preparation\n(Known concentration of\nBamifylline HCl)"]; "HPLC_System" [label="RP-HPLC System Setup\n(Column, Mobile Phase,\nFlow Rate, Wavelength)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "Injection" [label="Inject Sample and\nStandard Solutions"]; "Chromatography" [label="Chromatographic Separation\non C18 Column", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Detection" [label="UV Detection\nat 263 nm"]; "Data_Acquisition" [label="Data Acquisition and\nPeak Integration"]; "Quantification" [label="Quantification\n(Comparison of peak areas\nof sample and standard)"]; "Report" [label="Generate Report", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Sample_Prep" [color="#5F6368"]; "Start" -> "Standard_Prep" [color="#5F6368"]; "Sample_Prep" -> "Injection" [color="#5F6368"]; "Standard_Prep" -> "Injection" [color="#5F6368"]; "HPLC_System" -> "Injection" [style=dashed, color="#5F6368"]; "Injection" -> "Chromatography" [color="#5F6368"]; "Chromatography" -> "Detection" [color="#5F6368"]; "Detection" -> "Data_Acquisition" [color="#5F6368"]; "Data_Acquisition" -> "Quantification" [color="#5F6368"]; "Quantification" -> "Report" [color="#5F6368"]; }
Conclusion
This compound is a valuable therapeutic agent for respiratory diseases, distinguished by its dual mechanism of action that combines adenosine A1 receptor antagonism with phosphodiesterase inhibition. Its pharmacokinetic profile, characterized by rapid absorption and the presence of active metabolites, contributes to its clinical efficacy. The availability of robust analytical methods, such as RP-HPLC, ensures accurate quantification for quality control and pharmacokinetic studies. Further research into the specific roles and potencies of its various metabolites could provide deeper insights into its overall pharmacological activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ujconline.net [ujconline.net]
- 4. chiesipakistan.com [chiesipakistan.com]
- 5. This compound | 20684-06-4 | FB170638 [biosynth.com]
- 6. Bamifylline - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of bamifylline during chronic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Bamifylline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bamifylline hydrochloride is a xanthine derivative used as a bronchodilator for the treatment of asthma.[1][2] It acts as a selective adenosine A1 receptor antagonist. Unlike other xanthine derivatives, it is not metabolized to theophylline in the body.[3] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent Technologies 1260 series or equivalent |
| Column | Eclipse XDB C18 (4.6 mm i.d. x 250 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile (90:10 v/v)[1][5] |
| Flow Rate | 1.0 mL/min[1][2][5] |
| Detection Wavelength | 263 nm[1][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Mix HPLC grade methanol and acetonitrile in the ratio of 90:10 (v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions (2-10 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL.[1]
-
Sample Preparation (from Tablets): Weigh and powder 20 tablets to get the average weight. Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
The specificity of the method was evaluated by injecting the mobile phase, a placebo solution, and a standard solution of this compound. The chromatograms showed no interference from the mobile phase or common tablet excipients at the retention time of this compound, which was found to be approximately 2.913 minutes.[1][5]
Linearity
The linearity of the method was determined by analyzing five concentrations of this compound ranging from 2-10 µg/mL.[1] The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 2 | (Data to be generated experimentally) |
| 4 | (Data to be generated experimentally) |
| 6 | (Data to be generated experimentally) |
| 8 | (Data to be generated experimentally) |
| 10 | (Data to be generated experimentally) |
| Correlation Coefficient (r²) | 0.9996[1][5] |
| Regression Equation | Y = mx + c |
Accuracy
The accuracy of the method was assessed by the recovery of spiked samples. A known amount of this compound standard was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery was calculated for each level.
Table 3: Accuracy (Recovery) Data
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | (Data) | (Data) | 99.6 - 99.8%[1][5] |
| 100% | (Data) | (Data) | (Data) |
| 120% | (Data) | (Data) | (Data) |
Precision
The precision of the method was evaluated by performing system precision and method precision (intraday and interday). The relative standard deviation (%RSD) of the peak areas was calculated.
Table 4: Precision Data
| Precision Type | Parameter | % RSD |
| System Precision | Peak Area (n=6) | < 2% |
| Method Precision (Intraday) | Assay (n=6) | < 2%[2] |
| Method Precision (Interday) | Assay (n=6) | < 2%[2] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.4825 µg/mL[1][5] |
| Limit of Quantitation (LOQ) | 1.4621 µg/mL[1][5] |
Stability-Indicating Study
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. The degraded samples were then analyzed by the developed HPLC method. The results showed that the degradation product peaks were well-resolved from the pure drug peak, indicating the method's specificity and stability-indicating capability.[6]
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: High-Level Mechanism of Action of Bamifylline.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and was found to be stability-indicating. This method can be effectively used for routine quality control analysis of this compound in the pharmaceutical industry. The short retention time of approximately 2.9 minutes allows for a high throughput of samples.[1][5]
References
Application Notes and Protocols for the Quantification of Bamifylline Hydrochloride in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a xanthine derivative used as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate quantification of bamifylline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the determination of this compound in plasma samples using high-performance liquid chromatography (HPLC) with UV detection and a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on established protocols for the analysis of bamifylline in biological fluids.
Experimental Protocol: Solid-Phase Extraction (SPE) and HPLC-UV
This protocol is adapted from the method described by Papadoyannis, I. et al. (1993).
1.1.1. Materials and Reagents
-
This compound reference standard
-
Caffeine (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
1.1.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Lichrosorb RP-18, 250 x 4.6 mm, 10 µm)
-
Vacuum manifold for SPE
1.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and 0.05 M ammonium acetate (67:33, v/v).[1]
-
Standard Stock Solutions: Prepare stock solutions of bamifylline and caffeine (internal standard) in methanol at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare working standard solutions by appropriate dilution of the stock solutions with methanol.
1.1.4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges by flushing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: To 40 µL of plasma sample, add the internal standard. Slowly apply the sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.05 M ammonium acetate solution and then with 3 mL of water.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate volume of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
1.1.5. Chromatographic Conditions
-
Column: Lichrosorb C18 (250×4.6 mm, 10 μm)[1]
-
Mobile Phase: Methanol - 0.05 M ammonium acetate (67:33 v/v)[1]
-
Flow Rate: 1.5 mL/min[1]
-
Detection Wavelength: 277 nm[1]
-
Injection Volume: 20 µL
Data Presentation: HPLC-UV Method
The following table summarizes the quantitative data for a typical HPLC-UV method for bamifylline quantification.
| Parameter | Result |
| Linearity Range | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantitation (LOQ) | 0.531 ng/µL (in blood plasma samples)[2] |
| Recovery | > 85% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
As a more sensitive and selective alternative, an LC-MS/MS method is proposed. The following protocol is based on common practices for the bioanalysis of small molecules in plasma.
Experimental Protocol: Protein Precipitation and LC-MS/MS
2.1.1. Materials and Reagents
-
This compound reference standard
-
Bamifylline-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2.1.2. Instrumentation
-
UHPLC or HPLC system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
2.1.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solutions: Prepare stock solutions of bamifylline and the internal standard in methanol.
-
Working Standard and Quality Control (QC) Samples: Prepare by spiking known concentrations of bamifylline into drug-free human plasma.
2.1.4. Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
2.1.5. LC-MS/MS Conditions
-
Chromatographic Separation
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Bamifylline: Q1/Q3 (e.g., based on its molecular weight)
-
Internal Standard: Q1/Q3 (e.g., based on its molecular weight)
-
-
Data Presentation: Proposed LC-MS/MS Method Validation Parameters
The following table summarizes the expected validation parameters for the proposed LC-MS/MS method, based on typical FDA and EMA guidelines for bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Linearity Range | To be determined (e.g., 1 - 1000 ng/mL) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentration within ±15% of nominal |
Visualizations
Experimental Workflow Diagrams
References
Application Notes: Investigating Bamifylline Hydrochloride in Cell Culture Assays
Introduction
Bamifylline hydrochloride is a methylxanthine derivative primarily utilized for its bronchodilator properties in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] As a PDE4 inhibitor, bamifylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and anti-inflammatory effects.[1] Additionally, it acts as a selective adenosine A1 receptor antagonist.[2][3][4] These properties make this compound a compound of interest for in vitro studies exploring inflammation, cell signaling, and related cellular processes.
These application notes provide detailed protocols for researchers to assess the cytotoxic, anti-inflammatory, and cAMP-modulating effects of this compound in cell culture models.
Mechanism of Action & Signaling Pathways
This compound exerts its cellular effects through at least two primary signaling pathways:
-
Inhibition of Phosphodiesterase 4 (PDE4): PDEs are enzymes that degrade cyclic nucleotides.[5] By inhibiting PDE4, bamifylline prevents the breakdown of cAMP to AMP.[1] The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade can suppress the release of pro-inflammatory cytokines, contributing to the drug's anti-inflammatory profile.[1]
-
Adenosine A1 Receptor Antagonism: Adenosine, often present in the extracellular space, signals through four G-protein coupled receptor subtypes (A1, A2A, A2B, A3).[6] The A1 receptor is typically coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, thereby reducing intracellular cAMP production. As a selective A1 receptor antagonist, bamifylline blocks adenosine from binding, thus preventing the Gi-mediated inhibition of adenylyl cyclase and contributing to the maintenance or elevation of cAMP levels.[2][4]
Experimental Workflow Overview
A typical workflow for evaluating this compound in cell culture involves determining its non-toxic concentration range, followed by functional assays to measure its anti-inflammatory and mechanistic effects.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
Selected cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium containing the vehicle (vehicle control).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Protocol 2: Quantification of Anti-Inflammatory Activity (Cytokine Release Assay)
Principle: This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[7][8]
Materials:
-
RAW 264.7 or THP-1 cells (differentiated into macrophages with PMA)
-
24-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2-5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours. Include a vehicle control.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at low speed (300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
Data Analysis: Compare the cytokine concentrations in the bamifylline-treated groups to the LPS-only (positive control) group. Calculate the percentage of inhibition for each concentration.
Protocol 3: Intracellular cAMP Level Quantification Assay
Principle: This assay directly measures the intracellular concentration of cAMP to confirm bamifylline's mechanism as a PDE inhibitor.[1] The protocol uses a competitive enzyme immunoassay.
Materials:
-
Selected cell line
-
6-well or 12-well tissue culture plates
-
This compound
-
Cell lysis buffer (provided with the kit)
-
cAMP competitive ELISA kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound for a short duration (e.g., 15-60 minutes). Include a vehicle control. For a positive control, a known adenylyl cyclase activator like forskolin can be used.
-
Cell Lysis: Wash the cells with cold PBS, then add the recommended volume of cell lysis buffer to each well. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
cAMP Measurement: Use the supernatant (cell lysate) to perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the lysate to a plate pre-coated with a cAMP-binding protein, along with a fixed amount of HRP-labeled cAMP.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Use the standard curve to determine the concentration of cAMP in each sample. Normalize the cAMP concentration to the total protein concentration of the lysate (determined by a BCA or Bradford assay).
Data Presentation
Quantitative data should be organized into tables for clear comparison.
Table 1: Cytotoxicity of this compound on RAW 246.7 Cells
| Bamifylline HCl (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 10 | 1.22 | 0.07 | 97.6% |
| 50 | 1.18 | 0.09 | 94.4% |
| 100 | 1.10 | 0.11 | 88.0% |
| 250 | 0.95 | 0.10 | 76.0% |
| 500 | 0.60 | 0.08 | 48.0% |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 2: Effect of this compound on LPS-Induced Cytokine Production
| Treatment | Bamifylline HCl (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (No LPS) | 0 | < 10 | N/A | < 20 | N/A |
| LPS Only | 0 | 2540 | 0% | 4850 | 0% |
| LPS + Bamifylline | 10 | 1880 | 26.0% | 3540 | 27.0% |
| LPS + Bamifylline | 50 | 1120 | 55.9% | 2100 | 56.7% |
| LPS + Bamifylline | 100 | 750 | 70.5% | 1420 | 70.7% |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 3: Effect of this compound on Intracellular cAMP Levels
| Treatment | Bamifylline HCl (µM) | cAMP Concentration (pmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | 0 | 8.5 | 1.0 |
| Bamifylline | 10 | 15.2 | 1.8 |
| Bamifylline | 50 | 29.8 | 3.5 |
| Bamifylline | 100 | 45.1 | 5.3 |
| Forskolin (10 µM) | 0 | 95.0 | 11.2 |
| Note: Data are hypothetical and for illustrative purposes only. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ujconline.net [ujconline.net]
- 3. Bamifylline - Wikipedia [en.wikipedia.org]
- 4. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A adenosine receptor gene-deletion or synthetic A2A antagonist liberate tumor-reactive CD8+ T-cells from tumor-induced immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bamifylline Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield a specific, validated protocol for the administration of bamifylline hydrochloride in mice. The following application notes and protocols are based on the known physicochemical properties of this compound, its mechanism of action, general guidelines for rodent drug administration, and published protocols for the structurally related compound, theophylline.
Crucially, the dosages provided for the related compound, theophylline, are for reference only and should not be directly extrapolated to this compound. The structural differences can significantly alter the pharmacokinetic and pharmacodynamic properties, including efficacy and toxicity. Researchers must conduct independent dose-finding and toxicity studies to determine a safe and effective dose of this compound for their specific mouse model and experimental objectives.
Introduction to this compound
This compound is a methylxanthine derivative with bronchodilator and anti-inflammatory properties.[1][2] It is structurally related to theophylline, a widely used therapeutic for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] The primary mechanisms of action for this compound are the inhibition of phosphodiesterase type 4 (PDE4) and the selective antagonism of the adenosine A1 receptor.[1][3] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle and a reduction in the release of pro-inflammatory mediators.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₇N₅O₃ · HCl |
| Molecular Weight | 421.92 g/mol |
| Appearance | White to almost white crystalline powder |
| Solubility | Freely soluble in methanol and water; Slightly soluble in acetone |
Table 2: Mechanistic Summary of this compound
| Target | Action | Resulting Effect |
| Phosphodiesterase 4 (PDE4) | Inhibition | Increased intracellular cAMP, leading to bronchodilation and reduced inflammation.[1] |
| Adenosine A1 Receptor | Selective Antagonism | Contributes to bronchodilation.[3] |
Table 3: Reference Dosages of Theophylline in Mice (For Informational Purposes Only)
| Mouse Strain | Administration Route | Dosage Range (mg/kg) | Vehicle | Reference |
| B6C3F1 | Oral Gavage | 12.5 - 400 | Corn Oil | [4] |
| CD-1 | In Drinking Water | 282 - 396 | Water | [5] |
| B6C3F1 | In Feed | 500 - 8000 ppm | N/A | [4] |
Experimental Protocols
Preparation of this compound Dosing Solution
This protocol provides a general guideline for preparing a dosing solution. The final concentration will depend on the target dosage (mg/kg) and the dosing volume (mL/kg).
Materials:
-
This compound powder
-
Sterile vehicle (e.g., distilled water, 0.9% sterile saline, or 0.5% methylcellulose in water)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
pH meter and solutions for adjustment (e.g., sterile NaOH, HCl) if necessary
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Example Calculation: For a target dose of 50 mg/kg, a dosing volume of 10 mL/kg, and a batch volume of 10 mL:
-
Concentration = 50 mg/kg / 10 mL/kg = 5 mg/mL
-
Amount of bamifylline HCl = 5 mg/mL * 10 mL = 50 mg
-
-
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube or vial.
-
Add the calculated volume of the sterile vehicle to the powder.
-
Mix thoroughly using a vortex mixer until the powder is completely dissolved. this compound is freely soluble in water. For suspensions in vehicles like methylcellulose, ensure a uniform dispersion. A magnetic stirrer can be used for larger volumes.
-
Check the pH of the solution and adjust to a physiological range (pH 7.2-7.4) if necessary. This is particularly important for parenteral routes of administration to minimize irritation.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This is mandatory for parenteral administration routes (e.g., intraperitoneal, intravenous).
-
Store the prepared solution appropriately. Aqueous solutions are typically stored at 2-8°C and protected from light. Prepare fresh solutions regularly, ideally on the day of use.
Administration of this compound via Oral Gavage
Oral gavage ensures accurate oral dosing. However, it can be stressful for the animals and requires proper training to avoid injury.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Fill a syringe with the calculated volume of the dosing solution.
-
Properly restrain the mouse. Scruff the mouse firmly by the loose skin on its neck and back to immobilize its head and body.
-
Gently insert the gavage needle into the mouth. Pass the needle along the side of the mouth and over the tongue towards the esophagus.
-
Ensure the needle is in the esophagus and not the trachea. There should be no resistance. If the animal struggles excessively or if you feel resistance, withdraw the needle and start again.
-
Slowly dispense the solution from the syringe.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Administration of this compound via Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic drug delivery in mice.
Materials:
-
Sterile, prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct injection volume.
-
Draw the calculated volume of the sterile dosing solution into a syringe.
-
Position the mouse for injection. Restrain the mouse and tilt it so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift forward, creating a safer injection site.
-
Locate the injection site. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 30-45 degree angle. Ensure the needle penetrates the skin and the abdominal wall.
-
Aspirate gently by pulling back on the syringe plunger. If blood (indicating entry into a blood vessel) or a yellowish fluid (indicating entry into the bladder) appears, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
If there is no fluid upon aspiration, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vivo administration of this compound in mice.
Caption: Signaling pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ujconline.net [ujconline.net]
- 4. Studies on the short-term toxicity of theophylline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The developmental toxicity of orally administered theophylline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bamifylline Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a xanthine derivative that acts as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1][2] These mechanisms of action make it a compound of interest for in vitro studies related to respiratory conditions, inflammation, and other processes modulated by adenosine and cyclic nucleotide signaling pathways. These application notes provide essential information on the solubility of this compound and detailed protocols for its use in in vitro experiments.
Data Presentation: Solubility of this compound
Proper solubilization is critical for the accurate and reproducible application of this compound in in vitro assays. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Source(s) |
| Water | 1.79 mg/mL | [3][4] |
| Water | Freely soluble | [1] |
| Methanol | Freely soluble | [1] |
| Acetone | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
(Optional) Sonicator
-
Sterile cell culture medium appropriate for the experimental cell line
Procedure:
A. Preparation of a 10 mM Stock Solution:
-
Calculate the required mass: The molecular weight of this compound is 421.92 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of this compound powder.
-
Dissolution: Aseptically transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes at room temperature to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (Optional but Recommended): If the solution is not prepared under strictly aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
B. Preparation of Working Solutions:
-
Thawing: When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).
-
Note: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically below 0.5% (v/v), as higher concentrations can be cytotoxic. The 1:1000 dilution described above results in a final DMSO concentration of 0.1%.
-
Protocol 2: General In Vitro Cell Treatment and Analysis
This protocol outlines a general workflow for treating cultured cells with this compound and subsequent analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Reagents for the desired downstream analysis (e.g., cell viability assay, ELISA, Western blot, qPCR)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Cell Treatment: Remove the existing cell culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM, based on published in vitro studies) or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a suitable incubator.
-
Downstream Analysis: Following incubation, perform the desired analysis to assess the effects of this compound on the cells. This may include, but is not limited to:
-
Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo® assays) to determine the cytotoxic or cytostatic effects of the compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of specific cytokines or other proteins into the cell culture supernatant.
-
Western Blotting: To analyze changes in the expression or phosphorylation status of target proteins within cellular signaling pathways.
-
Quantitative PCR (qPCR): To measure changes in the gene expression of target genes.
-
Mandatory Visualizations
Caption: Experimental Workflow for In Vitro Studies.
Caption: Signaling Pathway of this compound.
References
- 1. This compound | 20684-06-4 | FB170638 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride: A Versatile Tool Compound in Respiratory Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a methylxanthine derivative with a unique pharmacological profile that makes it a valuable tool for research in respiratory pharmacology.[1][2][3] Unlike its predecessor, theophylline, bamifylline exhibits a dual mechanism of action, functioning as both a phosphodiesterase (PDE) inhibitor, with a preference for the PDE4 isoform, and a selective antagonist of the A1 adenosine receptor.[3][4] This dual activity contributes to its bronchodilatory and anti-inflammatory effects, making it a subject of interest for investigating the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] These application notes provide an overview of this compound's utility as a tool compound and offer detailed protocols for its application in relevant in vitro and ex vivo models.
Physicochemical Properties and Handling
| Property | Value |
| Chemical Name | 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride |
| Molecular Formula | C₂₀H₂₇N₅O₃·HCl |
| Molecular Weight | 421.9 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and ethanol |
Storage and Handling: this compound should be stored in a well-closed container, protected from light, at room temperature (20-25°C). For experimental use, stock solutions can be prepared in distilled water or an appropriate buffer and stored at -20°C for short-term use or -80°C for long-term storage. Repeated freeze-thaw cycles should be avoided.
Mechanism of Action
This compound's pharmacological effects are primarily attributed to two distinct mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Bamifylline acts as a non-selective PDE inhibitor, with a notable inhibitory effect on PDE4.[3] PDE4 is a key enzyme in airway smooth muscle and inflammatory cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, bamifylline increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA).[2][5] This cascade of events results in the relaxation of airway smooth muscle, leading to bronchodilation.[2][5]
-
Adenosine A1 Receptor Antagonism: Bamifylline is a potent and selective antagonist of the adenosine A1 receptor.[4][6][7] In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals. By blocking the A1 receptor, bamifylline counteracts the bronchoconstrictor effects of endogenous adenosine.
The interplay of these two mechanisms provides a multifaceted approach to modulating airway function and inflammation.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Efficacy in Respiratory Models
| Parameter | Species/Model | Value | Reference |
| Antagonism of Histamine-induced Bronchoconstriction (ED₅₀) | Anesthetized Guinea Pig | 9.5 µmol/kg i.v. | [8] |
| Antagonism of Acetylcholine-induced Bronchoconstriction (ED₅₀) | Anesthetized Guinea Pig | 24.3 µmol/kg i.v. | [8] |
| Antagonism of Leukotriene C4-induced Bronchoconstriction (ED₅₀) | Anesthetized Guinea Pig | 31.6 µmol/kg i.v. | [8] |
| Antagonism of Platelet-Activating Factor-induced Bronchoconstriction (ED₅₀) | Anesthetized Guinea Pig | 6.5 µmol/kg i.v. | [8] |
| Antagonism of Antigen-induced Bronchoconstriction (ED₅₀) | Anesthetized Guinea Pig | 9.3 µmol/kg i.v. | [8] |
Table 2: Anti-inflammatory Activity
| Parameter | Model | Concentration | % Inhibition | Reference |
| Histamine Release | Perfused Guinea Pig Lung | 1 x 10⁻⁵ M | Dose-dependent reduction | [6] |
| 1 x 10⁻⁴ M | Dose-dependent reduction | [6] | ||
| 1 x 10⁻³ M | Dose-dependent reduction | [6] | ||
| Thromboxane B2 (TXB2) Release | Perfused Guinea Pig Lung | 1 x 10⁻⁵ M | Dose-dependent reduction | [6] |
| 1 x 10⁻⁴ M | Dose-dependent reduction | [6] | ||
| 1 x 10⁻³ M | Dose-dependent reduction | [6] | ||
| Slow-Reacting Substance of Anaphylaxis (SRS-A) Release | Perfused Guinea Pig Lung | 1 x 10⁻⁵ M | Dose-dependent reduction | [6] |
| 1 x 10⁻⁴ M | Dose-dependent reduction | [6] | ||
| 1 x 10⁻³ M | Dose-dependent reduction | [6] |
Table 3: Receptor Binding and Enzyme Inhibition
| Target | Parameter | Value | Reference |
| Adenosine A1 Receptor | Binding Affinity | High, selective antagonist | [6] |
| Phosphodiesterase 4 (PDE4) | Inhibition | Inhibits | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in respiratory pharmacology.
Protocol 1: Isolated Tracheal Ring Contraction Assay
This protocol is used to assess the direct relaxant effect of this compound on airway smooth muscle.
Materials:
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Agonist for contraction (e.g., methacholine, histamine)
-
This compound stock solution
-
Isolated organ bath system with force transducers and data acquisition software
Procedure:
-
Humanely euthanize the experimental animal (e.g., guinea pig, rat) and carefully dissect the trachea.
-
Place the trachea in ice-cold Krebs-Henseleit buffer.
-
Gently remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.
-
Suspend each ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Induce a stable contraction with an appropriate agonist (e.g., 1 µM methacholine).
-
Once a plateau in contraction is reached, add this compound in a cumulative manner (e.g., 10⁻⁹ to 10⁻⁴ M), allowing the response to stabilize between additions.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
Protocol 2: Measurement of Intracellular cAMP Levels in Airway Smooth Muscle Cells
This protocol describes how to quantify the effect of this compound on cAMP levels in cultured human airway smooth muscle cells (hASMCs).
Materials:
-
Cultured hASMCs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during lysis
-
This compound
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Lysis buffer compatible with the cAMP assay kit
Procedure:
-
Seed hASMCs in appropriate culture plates (e.g., 24-well or 96-well plates) and grow to confluence.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to inhibit background PDE activity.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for a defined period (e.g., 15-30 minutes). Include a vehicle control group.
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Perform the cAMP assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve.
-
Express the results as fold-change or percentage increase in cAMP levels compared to the vehicle control.
Protocol 3: In Vitro Mast Cell Degranulation Assay (Histamine Release)
This protocol is designed to evaluate the inhibitory effect of this compound on the release of histamine from mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer or other suitable buffer
-
Mast cell degranulation stimulus (e.g., antigen for sensitized cells, compound 48/80, or calcium ionophore A23187)
-
This compound
-
Histamine assay kit (e.g., ELISA or fluorometric assay)
-
Triton X-100 for total histamine release
Procedure:
-
If using an antigen, sensitize the mast cells with IgE overnight.
-
Wash the cells and resuspend them in buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 1000 µM) or vehicle for 15-30 minutes at 37°C.
-
Induce degranulation by adding the stimulus and incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
Include a control for spontaneous release (buffer only) and a control for total histamine release (cells lysed with Triton X-100).
-
Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.
-
Collect the supernatant for histamine measurement.
-
Determine the histamine concentration in the supernatants using a suitable assay kit.
-
Calculate the percentage of histamine release for each condition relative to the total histamine content.
-
Calculate the percentage inhibition of histamine release by this compound compared to the stimulated control.
Conclusion
This compound is a valuable pharmacological tool for studying the complex mechanisms underlying respiratory diseases. Its dual action as a PDE4 inhibitor and an adenosine A1 receptor antagonist allows for the investigation of both cAMP-mediated signaling and adenosinergic pathways in airway smooth muscle function and inflammation. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound and to further elucidate its potential therapeutic applications in respiratory medicine.
References
- 1. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Stretch Modulates cAMP/ATP Level in Association with Purine Metabolism via miRNA–mRNA Interactions in Cultured Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation between the effects of theophylline and caffeine on premature airway smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epithelial modulation of tracheal smooth muscle response to antigenic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bamifylline Hydrochloride in Preclinical Models of Bronchospasm: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a methylxanthine derivative that exhibits both bronchodilator and anti-inflammatory properties, making it a compound of interest for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP in airway smooth muscle cells promotes relaxation and bronchodilation, while in inflammatory cells, it can suppress the release of pro-inflammatory mediators.[1][3] This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in preclinical models of bronchospasm.
Mechanism of Action
This compound's therapeutic effects in bronchospasm are primarily attributed to its ability to modulate intracellular signaling pathways that control airway smooth muscle tone and inflammation.
Signaling Pathway of this compound in Airway Smooth Muscle Cells
References
- 1. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Airway smooth muscle and airway hyperresponsiveness in asthma: mechanisms of airway smooth muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Bamifylline Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a methylxanthine derivative that functions as a selective A1 adenosine receptor antagonist and a bronchodilator.[1][2] It is utilized in research and pharmaceutical development for studying respiratory conditions such as bronchial asthma and other ailments involving bronchospasm.[3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for calculating the required mass for solution preparation and for understanding its solubility characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₇N₅O₃·HCl | [3][5] |
| Molecular Weight | 421.92 g/mol | [3][5] |
| CAS Number | 20684-06-4 | [1][3][6] |
| Appearance | White to almost white crystalline powder | [2] |
| Solubility | Water: 1.79 mg/mL (Predicted)[6]; Freely soluble[2]Methanol: Freely soluble[2]Acetone: Slightly soluble[2] | |
| Storage Conditions | Store at +5°C in a dry, tightly sealed container. | [5][7] |
Note on Solubility: There is a discrepancy in the reported water solubility. While one source describes it as "freely soluble," a predicted value suggests lower solubility (1.79 mg/mL).[2][6] It is recommended to perform a small-scale solubility test or begin with solvents like methanol where it is reported to be freely soluble.
Safety Precautions
This compound must be handled with appropriate safety measures in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4) and may cause an allergic skin reaction (Skin sensitization, Category 1).[8]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[8]
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation of dust.[7] Ensure hands and any exposed skin are washed thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8]
-
First Aid: In case of skin contact, wash the affected area with plenty of soap and water.[8] If ingested, rinse the mouth and contact a poison center or physician immediately.[8] Always have the Safety Data Sheet (SDS) available for reference.
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The concentration can be adjusted as needed by modifying the calculations.
Materials and Equipment
-
This compound powder (CAS: 20684-06-4)
-
Solvent (e.g., high-purity methanol or sterile Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriately sized sterile conical tube or volumetric flask
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile syringe filters (0.22 µm pore size, if sterility is required)
-
Sterile, light-protected microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 10 mL of a 10 mM Stock Solution:
-
Convert Concentration: 10 mM = 0.010 mol/L
-
Convert Volume: 10 mL = 0.010 L
-
Calculate Mass: Mass (g) = 0.010 mol/L x 0.010 L x 421.92 g/mol = 0.0042192 g
-
Convert Mass to mg: 0.0042192 g x 1000 mg/g = 4.22 mg
Therefore, 4.22 mg of this compound is needed to prepare 10 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Preparation: Don all required PPE and perform all powder handling within a chemical fume hood.
-
Weighing: Tare the analytical balance with a weighing boat. Carefully weigh out the calculated mass (e.g., 4.22 mg) of this compound powder.
-
Transfer: Transfer the powder into a sterile conical tube or volumetric flask of the appropriate size (e.g., 15 mL tube for a 10 mL final volume).
-
Dissolution: a. Add approximately 70-80% of the final volume of the chosen solvent (e.g., 7-8 mL of methanol for a 10 mL solution) to the tube containing the powder. b. Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. If dissolution is difficult, brief sonication in a water bath may be used to facilitate the process. Visually inspect the solution against a light source to ensure no particulates remain.
-
Final Volume Adjustment: Once the solute is fully dissolved, add the solvent to reach the final desired volume (e.g., 10 mL). Mix again by gentle inversion or brief vortexing to ensure homogeneity.
-
Sterilization (Optional): If the stock solution is intended for use in cell culture or other sterile applications, it must be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a sterile container.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber cryovials). This practice minimizes contamination risk and prevents degradation from repeated freeze-thaw cycles. b. Label each aliquot clearly with the compound name, concentration, solvent, preparation date, and your initials. c. Store the aliquots at +5°C for short-term use or consider -20°C for longer-term storage, based on experimental needs.[5] It is advisable to conduct an internal stability test for long-term storage.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ujconline.net [ujconline.net]
- 3. This compound | 20684-06-4 | FB170638 [biosynth.com]
- 4. chiesipakistan.com [chiesipakistan.com]
- 5. This compound | CAS Number 20684-06-4 [klivon.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Evaluation of Bamifylline Hydrochloride in Experimental Models of Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Experimental animal models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutic agents. Bamifylline hydrochloride, a methylxanthine derivative, acts as a phosphodiesterase (PDE) inhibitor, particularly of PDE4, and a selective adenosine A1 receptor antagonist.[1][2] These mechanisms of action suggest potential therapeutic utility in COPD due to its bronchodilatory and anti-inflammatory properties.[1] While clinical studies have demonstrated the efficacy of bamifylline in patients with COPD, detailed preclinical data in established animal models are not extensively published.[3][4][5]
These application notes provide a comprehensive framework and detailed protocols for inducing COPD in rodent models and for subsequently evaluating the therapeutic potential of this compound. The protocols are based on established methodologies for cigarette smoke- and elastase-induced COPD models and the known pharmacological profile of bamifylline and other relevant PDE inhibitors.
Key Signaling Pathways in COPD and the Role of Bamifylline
COPD pathogenesis involves a complex interplay of inflammation and tissue damage. A key signaling pathway implicated is the cyclic adenosine monophosphate (cAMP) pathway, which regulates inflammation and smooth muscle tone. Bamifylline, by inhibiting PDE4, prevents the breakdown of cAMP, leading to increased intracellular cAMP levels.[1] This elevation in cAMP is hypothesized to mediate the anti-inflammatory and bronchodilatory effects of the drug.
Experimental Models of COPD
Two of the most widely used and well-characterized animal models for inducing COPD-like features are the cigarette smoke (CS) exposure model and the elastase-induced emphysema model.
Cigarette Smoke-Induced COPD Model
This model recapitulates many of the key features of human COPD, including chronic inflammation, emphysema, and airway remodeling.[6][7]
Protocol:
-
Animal Selection: C57BL/6 mice or Sprague-Dawley rats are commonly used.[6]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Exposure System: A whole-body or nose-only inhalation exposure system can be used.
-
Cigarette Type: Standardized research cigarettes (e.g., 3R4F from the University of Kentucky) are recommended.
-
Exposure Protocol:
-
Acute Exposure: Exposure to the smoke of 2-4 cigarettes per day for 3-5 consecutive days to study acute inflammatory responses.
-
Chronic Exposure: Exposure to the smoke of 4-6 cigarettes per day, 5 days a week, for 3-6 months to induce chronic inflammation and emphysema.
-
-
Control Group: A control group of animals should be exposed to filtered air under the same conditions.
Elastase-Induced Emphysema Model
This model is characterized by a rapid development of emphysema due to the enzymatic degradation of elastin in the lung parenchyma.[8][9][10][11] It is particularly useful for studying the mechanisms of alveolar destruction and repair.
Protocol:
-
Animal Selection: C57BL/6 mice are frequently used.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Elastase Instillation:
-
Administer a single intratracheal or intranasal instillation of porcine pancreatic elastase (PPE).
-
The dose of PPE can be adjusted to control the severity of emphysema (typically 0.1-0.5 IU per mouse).
-
-
Control Group: A control group should receive an equivalent volume of sterile saline.
-
Time Course: Significant emphysematous changes are typically observed within 21-28 days post-instillation.[12]
Proposed Experimental Design for this compound Evaluation
The following workflow outlines a proposed study to assess the efficacy of this compound in a rodent model of COPD.
Protocol for Bamifylline Administration:
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Dosage: Based on other xanthine derivatives used in rodent models, a starting dose range of 10-50 mg/kg can be proposed. A dose-response study is recommended.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common routes.
-
Treatment Schedule:
-
Prophylactic: Administer bamifylline 1 hour before each cigarette smoke exposure or concurrently with elastase instillation.
-
Therapeutic: Begin bamifylline administration after the establishment of the COPD phenotype (e.g., after 2-3 months of CS exposure or 21 days post-elastase).
-
-
Duration of Treatment: Treatment should continue for a defined period (e.g., 4-8 weeks) to assess chronic effects.
Endpoint Analysis and Data Presentation
A comprehensive evaluation of bamifylline's efficacy should include functional, cellular, and structural assessments of the lungs.
Lung Function Tests
-
Procedure: Utilize a specialized system for rodent lung function measurements (e.g., FlexiVent) to assess parameters such as lung compliance, elastance, and resistance.
-
Expected Data:
| Group | Lung Compliance (mL/cmH₂O) | Lung Elastance (cmH₂O/mL) | Airway Resistance (cmH₂O·s/mL) |
| Control | Expected Value | Expected Value | Expected Value |
| COPD Model | Decreased | Increased | Increased |
| Bamifylline (Low Dose) | Partially Restored | Partially Reduced | Partially Reduced |
| Bamifylline (High Dose) | Significantly Restored | Significantly Reduced | Significantly Reduced |
| Table 1: Hypothetical quantitative data for lung function tests. Researchers should replace italicized text with their experimental data. |
Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Procedure: Perform a bronchoalveolar lavage with sterile saline to collect cells and fluid from the airways.[13][14][15][16][17]
-
Analysis:
-
Total and Differential Cell Counts: Determine the total number of inflammatory cells and differentiate them into macrophages, neutrophils, lymphocytes, and eosinophils.
-
Protein Concentration: Measure total protein as an indicator of lung permeability.
-
-
Expected Data:
| Group | Total Cells (x10⁵) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Total Protein (µg/mL) |
| Control | Expected Value | Expected Value | Expected Value | Expected Value |
| COPD Model | Increased | Significantly Increased | Increased | Increased |
| Bamifylline (Low Dose) | Reduced | Reduced | No significant change | Reduced |
| Bamifylline (High Dose) | Significantly Reduced | Significantly Reduced | No significant change | Significantly Reduced |
| Table 2: Hypothetical quantitative data for BALF analysis. Researchers should replace italicized text with their experimental data. |
Lung Histopathology
-
Procedure: Perfuse and fix the lungs, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Analysis:
-
Mean Linear Intercept (MLI): Quantify airspace enlargement as a measure of emphysema.
-
Inflammatory Cell Infiltration: Score the degree of inflammatory cell infiltration in the lung parenchyma and peribronchial regions.
-
-
Expected Data:
| Group | Mean Linear Intercept (µm) | Inflammatory Score (0-4) |
| Control | Expected Value | Low Score (e.g., <0.5) |
| COPD Model | Increased | High Score (e.g., >2.5) |
| Bamifylline (Low Dose) | Partially Reduced | Reduced |
| Bamifylline (High Dose) | Significantly Reduced | Significantly Reduced |
| Table 3: Hypothetical quantitative data for lung histopathology. Researchers should replace italicized text with their experimental data. |
Cytokine and Chemokine Analysis
-
Procedure: Measure the levels of key pro-inflammatory cytokines and chemokines in BALF or lung homogenates using multiplex assays (e.g., Luminex) or ELISA.
-
Key Markers: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and chemokine (C-X-C motif) ligand 1 (CXCL1/KC).
-
Expected Data:
| Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | CXCL1/KC (pg/mL) |
| Control | Baseline Level | Baseline Level | Baseline Level | Baseline Level |
| COPD Model | Elevated | Elevated | Elevated | Elevated |
| Bamifylline (Low Dose) | Reduced | Reduced | Reduced | Reduced |
| Bamifylline (High Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Table 4: Hypothetical quantitative data for cytokine and chemokine analysis. Researchers should replace italicized text with their experimental data. |
Conclusion
These application notes provide a robust framework for the preclinical evaluation of this compound in established rodent models of COPD. By following these detailed protocols and utilizing the proposed endpoints, researchers can systematically investigate the potential of bamifylline to mitigate key features of COPD, including lung inflammation, emphysema, and airflow limitation. The provided data tables serve as a template for organizing and presenting experimental findings. This comprehensive approach will facilitate a thorough understanding of bamifylline's therapeutic potential and inform its further development for the treatment of COPD.
References
- 1. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Xanthine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory System Disease Models - Aragen Life Sciences [aragen.com]
- 7. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 8. Cigarette Smoke-Induced Emphysema and Pulmonary Hypertension Can Be Prevented by Phosphodiesterase 4 and 5 Inhibition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regorafenib prevents the development of emphysema in a murine elastase model [bmbreports.org]
- 10. scielo.br [scielo.br]
- 11. [PDF] Elastase-induced pulmonary emphysema: insights from experimental models. | Semantic Scholar [semanticscholar.org]
- 12. Amelioration of elastase-induced lung emphysema and reversal of pulmonary hypertension by pharmacological iNOS inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytological analysis of bronchoalveolar lavage fluid in the diagnosis of spontaneous respiratory tract disease in dogs: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bronchoalveolar Lavage Fluid Technique | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative study of bronchoalveolar lavage fluid: effect of species, age, and method of lavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Methods for Bamifylline Hydrochloride Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a selective adenosine A1 receptor antagonist belonging to the xanthine class of stimulants.[1] It is utilized as a bronchodilator for the treatment of asthma and other reversible airway obstructions.[2][3] Ensuring the quality, efficacy, and safety of this compound tablets requires robust analytical methods for its quantification and characterization. This document provides detailed application notes and protocols for the analysis of this compound in pharmaceutical tablet formulations, focusing on UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action: Adenosine A1 Receptor Antagonism
This compound exerts its therapeutic effect primarily through the selective antagonism of the adenosine A1 receptor. In the airways, adenosine can cause bronchoconstriction. By blocking the A1 receptor, bamifylline prevents this action, leading to bronchodilation.
References
Troubleshooting & Optimization
Bamifylline Hydrochloride Stability in Aqueous Solutions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of bamifylline hydrochloride in aqueous solutions. The information is intended to assist researchers in designing experiments, interpreting results, and ensuring the integrity of their formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in aqueous solutions?
A1: this compound is susceptible to degradation under several conditions, primarily hydrolysis in acidic and alkaline environments, as well as oxidation.[1][2][3] The stability is influenced by factors such as pH, temperature, and exposure to light and oxidizing agents.
Q2: How does pH affect the stability of this compound solutions?
Q3: Is this compound sensitive to light?
A3: Forced degradation studies have shown that this compound is relatively stable under photolytic stress when exposed to UV light for extended periods.[1][3] However, as a precautionary measure, it is always recommended to protect solutions from direct light to minimize any potential for photodegradation.
Q4: What is the impact of temperature on the stability of aqueous solutions of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound, particularly in the presence of acidic or alkaline conditions.[3] It is advisable to store stock solutions and formulations at controlled room temperature or under refrigeration, as determined by preliminary stability studies.
Q5: What are the known degradation products of this compound?
A5: Specific degradation products of this compound are not extensively characterized in publicly available literature. However, based on the general degradation pathways of related xanthine derivatives like theophylline, hydrolysis of the amide bonds in the purine ring and modifications to the side chains are potential degradation routes.[4] Advanced analytical techniques such as LC-MS/MS would be required for the definitive identification and characterization of degradation products in stressed samples.[5]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Actions |
| Loss of potency in aqueous formulation over a short period. | pH-driven hydrolysis. The pH of the solution may be too acidic or alkaline. | 1. Measure the pH of the solution. 2. Adjust the pH to a near-neutral range (e.g., pH 6-8) using appropriate buffers. 3. Conduct a short-term stability study at the adjusted pH to confirm improvement. |
| Discoloration or precipitation in the solution. | Degradation and formation of insoluble products. This could be due to significant degradation under harsh conditions (e.g., extreme pH, high temperature). | 1. Discard the solution. 2. Prepare a fresh solution using a buffered solvent at a neutral pH. 3. Store the new solution protected from light and at a lower temperature (e.g., 2-8 °C). |
| Inconsistent results in bioassays or analytical tests. | In-use instability. The compound may be degrading in the assay medium or during the experimental procedure. | 1. Evaluate the pH and composition of the assay medium. 2. Prepare fresh dilutions of this compound immediately before use. 3. Consider the use of a stability-indicating analytical method (e.g., gradient HPLC) to monitor for degradation peaks during the experiment. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. The sample may have been exposed to stress conditions (heat, light, incompatible excipients). | 1. Perform a forced degradation study to systematically identify the conditions causing the degradation. 2. Use a validated stability-indicating HPLC method to resolve the parent drug from its degradants.[1][2][3] 3. If necessary, use techniques like LC-MS to identify the mass of the unknown peaks and propose potential structures. |
Summary of Forced Degradation Studies
The following table summarizes the qualitative results from forced degradation studies performed on this compound as reported in the literature. This data is useful for understanding the intrinsic stability of the molecule.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 3 hours | Significant Degradation | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 3 hours | Significant Degradation | [3] |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Significant Degradation | [3] |
| Thermal Stress | 100°C for 48 hours (solid state) | Insignificant Degradation | [1][3] |
| Photolytic Stress | Exposure to UV light for 72 hours (solid state) | Insignificant Degradation | [1][3] |
| Moisture | 40°C and 75% relative humidity for 48 hours (solid state) | Insignificant Degradation | [1][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is based on published methods for the analysis of this compound and its degradation products.[1][2][3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a 60:40 (v/v) mixture of methanol and water containing 0.5% triethylamine, with the pH adjusted to 7.[3]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 277 nm.[3]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol/water mixture).
-
Subject aliquots of the stock solution to various stress conditions as outlined in the forced degradation table.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Monitor for the decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Logical Workflow for Investigating this compound Instability
A flowchart for troubleshooting stability issues.
Hypothetical Degradation Pathway of Bamifylline
Disclaimer: The following diagram illustrates a hypothetical degradation pathway for bamifylline based on the known reactivity of the xanthine scaffold. Specific degradation products for bamifylline have not been definitively identified in the reviewed literature.
A conceptual diagram of potential degradation routes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of bamifylline hydrochloride.
Synthesis Troubleshooting
The synthesis of this compound typically involves the N-alkylation of 8-benzyltheophylline with 2-(ethyl(2-hydroxyethyl)amino)ethyl chloride, often generated in situ from 1,2-dichloroethane and N-ethylethanolamine in the presence of a base.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is a typical reaction scheme for the synthesis of bamifylline?
A1: A common one-step synthesis involves reacting 8-benzyltheophylline with N-ethylethanolamine and 1,2-dichloroethane in the presence of a base, such as sodium carbonate, under reflux conditions. The resulting bamifylline free base is then converted to its hydrochloride salt.
Q2: My reaction yield is significantly lower than the reported 80-90%. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Check reaction time and temperature.
-
Side Reactions: Over-alkylation of the desired product or other side reactions can consume starting materials and reduce the yield of the target compound.
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Poor Quality Reagents: Degradation or impurities in starting materials can inhibit the reaction.
-
Inefficient Work-up and Extraction: Product loss during the aqueous work-up and extraction steps can significantly impact the final yield.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product.
Q4: I am observing multiple spots on my TLC plate, indicating impurities. What are these likely to be?
A4: The N-alkylation of amines can sometimes lead to over-alkylation, where the product amine reacts further with the alkylating agent. In this synthesis, it's possible for the secondary amine of bamifylline to react with another molecule of the chloroethylating agent. Another potential impurity is 7-vinyl-8-benzyltheophylline, which can form under certain conditions.
Troubleshooting Guide: Low Synthesis Yield
| Symptom | Possible Cause | Suggested Action |
| Low Yield with Unreacted Starting Material | Incomplete reaction. | - Ensure the reaction is heated to the appropriate reflux temperature. - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. - Check the efficacy of the heating and stirring apparatus. |
| Low Yield with Multiple Product Spots on TLC/HPLC | Formation of byproducts (e.g., over-alkylation). | - Re-evaluate the stoichiometry of your reactants. Using a slight excess of the amine relative to the alkylating agent may be necessary. - Control the reaction temperature carefully; higher temperatures can sometimes favor side reactions. |
| Consistently Low Yields Across Batches | Poor quality of reagents or solvent. | - Verify the purity of 8-benzyltheophylline, N-ethylethanolamine, and 1,2-dichloroethane. - Ensure the solvent is of an appropriate grade and is dry. |
Experimental Protocol: Synthesis of this compound
This protocol is based on methodologies described in patent literature.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and sodium carbonate.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Extract the aqueous phase with a suitable organic solvent, such as dichloromethane.
-
Acidification: Extract the combined organic phases with hydrochloric acid to protonate the bamifylline, transferring it to the aqueous phase.
-
Isolation of Free Base: Neutralize the acidic aqueous phase with a base (e.g., sodium carbonate) and extract the bamifylline free base with dichloromethane.
-
Solvent Removal: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Salt Formation: Dissolve the resulting oily residue in an alcohol, such as methanol, and add hydrochloric acid to precipitate this compound.
-
Purification: Collect the precipitate by filtration and purify by recrystallization from methanol.
Purification Troubleshooting
The primary method for the purification of this compound is recrystallization, typically from methanol.[2]
Frequently Asked Questions (FAQs) - Purification
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Methanol is a commonly cited solvent for the recrystallization of this compound.[1][2]
Q2: My this compound does not crystallize out of solution, or forms an oil. What should I do?
A2: Oiling out or failure to crystallize can be due to several reasons:
-
Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent.
-
Presence of Impurities: Impurities can inhibit crystal formation. An additional purification step, such as a charcoal treatment to remove colored impurities, may be necessary before crystallization.
-
Cooling Rate: Cooling the solution too quickly can lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Polarity: If methanol is not working, a different solvent system may be required. You could try a mixed solvent system, for example, by adding a less polar solvent in which the product is insoluble (an anti-solvent) dropwise to the methanolic solution until turbidity is observed, then warming until the solution is clear and allowing it to cool slowly.
Q3: The purity of my final product is still low after recrystallization. What are the next steps?
A3: If a single recrystallization does not yield a product of sufficient purity, you can try a second recrystallization. If impurities persist, it may be necessary to use column chromatography to purify the free base before converting it to the hydrochloride salt. Analytical techniques such as HPLC can be used to assess purity.
Troubleshooting Guide: Crystallization Issues
| Symptom | Possible Cause | Suggested Action |
| Product "oils out" instead of crystallizing | Solution is too concentrated or cooled too quickly. Impurities are present. | - Add more solvent to dilute the solution. - Allow the solution to cool slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Low recovery after recrystallization | The product has significant solubility in the cold solvent. The volume of solvent used was too large. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | Presence of colored byproducts. | - Treat the hot solution with activated charcoal before filtration and crystallization. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield | 81% - 93% | [1][2] |
| Melting Point | ~185-188 °C | [1] |
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound and for impurity profiling.
| HPLC Parameters | Conditions |
| Column | 5 µm Erbasil ODS |
| Mobile Phase | Methanol:Tetrahydrofuran:Potassium Dihydrogenphosphate (60:4:40, v/v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 278 nm |
This is an example set of parameters; method development and validation are necessary for specific applications.
Visualizations
This compound Synthesis Workflow
References
Technical Support Center: Optimizing Bamifylline Hydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of bamifylline hydrochloride in in vivo experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a xanthine derivative that primarily acts as a bronchodilator.[1] Its mechanism of action involves the selective antagonism of adenosine A1 receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] By inhibiting PDEs, bamifylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to the relaxation of bronchial smooth muscles and subsequent bronchodilation. Additionally, it exhibits anti-inflammatory properties, which contribute to its therapeutic effects in respiratory conditions.
Q2: What are the known pharmacokinetic properties of this compound?
This compound is characterized by rapid absorption and metabolism. It has a shorter plasma half-life (1.5 to 2.0 hours) compared to theophylline.[1][2] It is metabolized into several active compounds, which contribute to its overall pharmacological effect.[2] The distribution volumes of bamifylline are significantly larger than those of theophylline.[1][2]
Q3: Are there any established in vivo dosages for this compound in common animal models?
Published literature providing specific in vivo dosages of this compound for preclinical studies in common rodent models is limited. However, as bamifylline is a derivative of theophylline, data from theophylline and other xanthine derivatives can be used as a starting point for dose-ranging studies. The tables below summarize reported in vivo dosages for theophylline and aminophylline in rats and guinea pigs for respiratory-related research.
Q4: How can I determine a starting dose for my in vivo study?
When specific preclinical data for a compound is unavailable, a common approach is to start with a dose that is a fraction of the known effective or tolerated dose of a structurally and functionally similar compound. For this compound, it is reasonable to initiate dose-ranging studies based on the effective doses of theophylline observed in similar animal models. It is crucial to conduct a pilot study with a wide range of doses to determine the optimal therapeutic window and to identify any potential toxicity.
Q5: What are the potential side effects of this compound in animal studies?
While specific adverse effects in preclinical animal models are not well-documented in the available literature, side effects in humans include gastrointestinal discomfort, headache, dizziness, and in some cases, cardiovascular effects such as palpitations.[3] High doses may induce nausea and tremors.[3] Researchers should carefully monitor animals for any signs of distress, changes in behavior, weight loss, or other adverse reactions during in vivo studies.
Data Presentation: In Vivo Dosages of Related Xanthine Derivatives
The following tables provide a summary of reported in vivo dosages for theophylline and aminophylline in rats and guinea pigs, which can serve as a reference for designing initial dose-ranging studies for this compound.
Table 1: Theophylline In Vivo Dosages in Rodent Models
| Animal Model | Indication/Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Rat | Smoke-induced airway inflammation | - | Low-dose (not specified) | Restored corticosteroid responsiveness | [4] |
| Rat | Safety Pharmacology | Oral (p.o.) | 100 mg/kg | Increased respiratory rate and minute volume | [5] |
| Guinea Pig | Experimentally induced asthma | Intravenous (i.v.) infusion | - | Effective in reducing mediator-induced bronchoconstriction | [6] |
| Guinea Pig | Ovalbumin-sensitized | Intraperitoneal (i.p.) | 10 mg/kg | Decreased cough and airway reactivity | [7] |
| Guinea Pig | Ovalbumin-sensitized | Oral (p.o.) | 50 mg/kg (x2) | Inhibited late-phase eosinophil infiltration | [8][9] |
Table 2: Aminophylline In Vivo Dosages in Guinea Pig Models
| Animal Model | Indication/Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Guinea Pig | Ovalbumin-sensitized | Intraperitoneal (i.p.) | 10-20 mg/kg | Suppressed OVA-induced airway constriction | [10] |
| Guinea Pig | Histamine-induced bronchoconstriction | Intravenous (i.v.) | 5-20 mg/kg | Attenuated bronchoconstrictor response | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Vehicle Selection: Based on the physicochemical properties of this compound and the intended route of administration, select a suitable vehicle. For oral administration, sterile water or saline is often appropriate. For other routes, consider vehicles such as a solution containing DMSO, PEG300, and ethanol, but always conduct vehicle toxicity controls.
-
Solubilization: Accurately weigh the required amount of this compound powder. Gradually add the chosen vehicle while vortexing or sonicating to ensure complete dissolution.
-
pH Adjustment: If necessary, adjust the pH of the solution to a physiologically acceptable range (typically pH 7.2-7.4 for parenteral routes) using sterile, dilute solutions of HCl or NaOH.
-
Sterilization: For parenteral administration, sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared solution as recommended based on its stability, typically protected from light and at a controlled temperature.
Protocol 2: Administration of this compound via Oral Gavage in Rodents
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the back of the neck. For rats, a similar technique or a specialized restraining device can be used.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal. Gently insert the needle into the mouth, advancing it along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is met, withdraw and reposition the needle to avoid entry into the trachea.
-
Substance Administration: Once the needle is correctly positioned, slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate aspiration.
Protocol 3: Administration of this compound via Intravenous Injection (Tail Vein) in Rodents
-
Animal Restraint and Vein Dilation: Place the animal in a restraining device. To facilitate injection, dilate the lateral tail veins using a heat lamp or by immersing the tail in warm water.
-
Needle Insertion: Using a sterile, small-gauge needle (e.g., 27-30G for mice), insert the needle, bevel up, into one of the lateral tail veins.
-
Confirmation of Placement: Successful entry into the vein may be indicated by a small flash of blood in the needle hub.
-
Substance Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | Conduct a dose-response study to determine the optimal effective dose. |
| Poor Bioavailability | Consider alternative routes of administration (e.g., intraperitoneal or intravenous if oral was used). Re-evaluate the formulation to enhance solubility. |
| Rapid Metabolism | Given the short half-life of bamifylline, consider a more frequent dosing schedule. |
| Incorrect Administration | Review and refine administration techniques to ensure accurate dosing. |
Issue 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Steps |
| Dose Too High | Reduce the dose or the frequency of administration. |
| Vehicle Toxicity | Include a vehicle-only control group to assess the effects of the vehicle. |
| Compound-Specific Toxicity | Conduct a thorough literature search for known toxicities of bamifylline and related xanthine derivatives. Consider dose reduction. |
| Stress from Procedure | Refine animal handling and administration techniques to minimize stress. |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose optimization.
Caption: Relationship of Bamifylline to other xanthines.
References
- 1. ujconline.net [ujconline.net]
- 2. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of theophylline on airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose theophylline restores corticosteroid responsiveness in rats with smoke-induced airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Pharmacological Assessment of Oral Theophylline Administration on Respiratory Function in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of theophylline and its N-7-substituted derivatives in experimentally induced bronchial asthma in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of xanthine derivatives on cough and airway reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
bamifylline hydrochloride assay interference and variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the assay of bamifylline hydrochloride. It is intended for researchers, scientists, and drug development professionals to help address common issues of interference and variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of this compound?
A1: The most common methods for the quantification of this compound in pharmaceutical formulations and biological fluids are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.[1][2][3] HPTLC methods have also been reported.[4] HPLC methods are generally considered the most sensitive.[4]
Q2: What is the typical wavelength for UV spectrophotometric determination of this compound?
A2: The maximum absorbance (λmax) for this compound is typically observed around 263 nm, 264 nm, or 273 nm, depending on the solvent and instrument.[2][5] Wavelengths of 221 nm and 257 nm have also been reported as points of maximum absorption.
Q3: What are the potential sources of interference in the assay of this compound?
A3: Potential sources of interference can include:
-
Excipients: Common pharmaceutical excipients used in tablet formulations could potentially interfere with the assay.
-
Degradation Products: this compound can degrade under stress conditions such as acidic, alkaline, and oxidative environments, leading to the formation of degradation products that may interfere with the quantification of the active pharmaceutical ingredient (API).[5][6][7]
-
Structurally Related Drugs: Other xanthine derivatives (e.g., theophylline, caffeine) if present, may interfere with the assay depending on the specificity of the method.[8][9][10]
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components of the matrix can enhance or suppress the analytical signal, leading to inaccurate results.[11][12]
Q4: How can I assess the stability of this compound in my samples?
A4: Stability-indicating methods are developed through forced degradation studies.[5][13] The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[6][7] The analytical method is then evaluated to ensure that it can separate the intact drug from these degradation products.[5][6][7]
Troubleshooting Guide
HPLC Assay Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Asymmetry | 1. Active sites on the column. 2. Insufficient buffer capacity of the mobile phase. 3. Column overload. 4. Inappropriate mobile phase pH. | 1. Use a different column or a column with end-capping. 2. Increase the buffer concentration or use a buffer with a pKa closer to the desired pH. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Poor column equilibration. 4. Air bubbles in the system. | 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a consistent temperature. 3. Increase the column equilibration time before injecting the sample. 4. Degas the mobile phase and purge the pump. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. | 1. Use high-purity solvents and flush the system. 2. Implement a robust needle wash procedure and inject a blank solvent between samples. |
| Interference from Excipients | An excipient in the formulation has a similar retention time to this compound. | 1. Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH) to improve separation. 2. Use a different column with a different stationary phase chemistry. 3. Employ a sample preparation technique (e.g., solid-phase extraction) to remove the interfering excipient. |
UV-Spectrophotometry Assay Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | 1. Interference from soluble excipients that absorb at the analytical wavelength. 2. Turbidity in the sample solution due to insoluble excipients. | 1. Prepare a placebo solution (containing all excipients except the API) and use it as a blank. 2. Filter the sample solution through a suitable membrane filter (e.g., 0.45 µm) before measurement. |
| Non-linear Calibration Curve | 1. Concentration of the standards is outside the linear range of the assay. 2. Instrumental issues. | 1. Prepare a new set of standards within the validated linear range of the method. 2. Check the instrument's performance (e.g., lamp intensity, wavelength accuracy). |
| Inaccurate Results | 1. Interference from coloring agents or other UV-absorbing excipients. 2. Incorrect blank solution. | 1. Use a derivative spectrophotometry method to resolve overlapping spectra. 2. Ensure the blank solution is a matrix match to the sample solvent and any soluble excipients.[14] |
Experimental Protocols
RP-HPLC Method for this compound in Pharmaceutical Dosage Forms
This protocol is a representative example based on published methods.[2][3][15]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C8 or C18 column (e.g., 100 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[15] The mobile phase should be filtered and degassed.
-
Flow Rate: 0.8 mL/min.[15]
-
Detection Wavelength: 273 nm.[15]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Weigh and powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
UV-Spectrophotometric Method for this compound
This protocol is a representative example based on published methods.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: Methanol or water.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of this compound between 200-400 nm. A typical λmax is around 264 nm.[2]
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the chosen solvent to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-10 µg/mL).[2]
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC sample preparation section, using the same solvent as for the standards.
-
Dilute the sample to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Potential sources of interference in Bamifylline assays.
References
- 1. "Stability indicating RP-HPLC method for estimation of bamifylline hydr" by Rashmin. B. Patel, Mrunali. R. Patel et al. [digital.car.chula.ac.th]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ujconline.net [ujconline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ajchem-a.com [ajchem-a.com]
Technical Support Center: Enhancing Bamifylline Hydrochloride Bioavailability
Welcome to the Technical Support Center for Bamifylline Hydrochloride Bioavailability Enhancement. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for optimizing the oral bioavailability of this compound. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this center aims to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
While this compound is freely soluble in water, a key challenge is the notable inter-individual and intra-individual variability in its plasma concentrations following oral administration.[1] This variability is often attributed to inconsistent absorption, which can impact the drug's therapeutic efficacy. Although generally considered well-absorbed, factors such as gastrointestinal transit time and potential for poor membrane permeability may contribute to this erratic absorption profile.
Q2: Is the solubility of this compound a limiting factor for its bioavailability?
No, the aqueous solubility of this compound is not considered a primary limiting factor for its oral bioavailability. It is characterized as being freely soluble in water. The main issue appears to be related to its absorption across the gastrointestinal membrane.
Q3: Does first-pass metabolism significantly affect the bioavailability of this compound?
This compound undergoes hepatic metabolism, and it is known to be catabolized into several active metabolites.[2][3][4][5] While this metabolism is a crucial part of its pharmacokinetic profile, the extent to which first-pass metabolism impacts the bioavailability of the parent drug and contributes to the observed variability is an area that requires further specific investigation.
Q4: Are there any known formulation strategies that have been successfully used to improve this compound bioavailability?
Currently, there is a limited number of publicly available studies detailing specific formulation strategies that have been successfully applied to enhance the bioavailability of this compound. However, based on the challenges of variable absorption, several formulation approaches commonly used for drugs with similar profiles could be explored. These include controlled-release formulations to standardize absorption, the use of permeation enhancers, and advanced drug delivery systems like nanoparticles and solid dispersions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments aimed at improving the bioavailability of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in in-vivo pharmacokinetic data (animal or human studies) | Inconsistent absorption rate and extent. | 1. Develop a controlled-release formulation: This can help to standardize the release of the drug along the gastrointestinal tract, potentially leading to more consistent absorption. 2. Investigate the use of permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating more consistent drug uptake. 3. Explore mucoadhesive formulations: By prolonging the residence time of the formulation at the site of absorption, a more complete and consistent drug absorption may be achieved. |
| Low oral bioavailability despite good aqueous solubility | Poor membrane permeability. | 1. Conduct in-vitro permeability studies: Utilize Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) to quantify the permeability of this compound. 2. Formulate with permeation enhancers: Screen various GRAS (Generally Recognized as Safe) excipients known to enhance permeability. 3. Consider prodrug strategies: Chemical modification of the bamifylline molecule to a more lipophilic prodrug could enhance its passive diffusion across the intestinal barrier. |
| Inconsistent dissolution profiles from formulated prototypes | Issues with formulation composition or manufacturing process. | 1. Optimize excipient selection: Ensure compatibility of all excipients with this compound and with each other. 2. Standardize manufacturing parameters: For solid dosage forms, parameters such as compression force, granulation technique, and drying time should be tightly controlled. 3. Characterize solid-state properties: Use techniques like DSC and XRD to assess the physical form of the drug in the formulation, as changes in crystallinity can affect dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to potentially enhance the dissolution rate and absorption of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:2 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and stirring.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Scrape the solid mass from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (#60).
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: In-Vitro Permeability Study using Caco-2 Cell Monolayers
This protocol outlines the procedure for assessing the intestinal permeability of a novel this compound formulation.
Materials:
-
Caco-2 cells (passage 20-40)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation
-
Lucifer yellow
-
LC-MS/MS system
Methodology:
-
Seed Caco-2 cells on Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (TEER > 250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
At the end of the experiment, add Lucifer yellow to the AP side and measure its transport to the BL side to confirm that the monolayer integrity was maintained throughout the experiment.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the AP chamber.
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Simplified signaling pathway of this compound.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bamifylline Hydrochloride Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of bamifylline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is freely soluble in methanol and water, and slightly soluble in acetone.[1] This information is crucial for selecting appropriate solvent systems for crystallization.
Q2: What is a typical solvent used for the crystallization of this compound?
Methanol is a commonly used solvent for the purification of this compound by crystallization.[2][3]
Q3: What is the expected melting point of crystalline this compound?
The melting point of this compound crystals is reported to be in the range of 184°C to 188°C.[1][2][3]
Q4: Are there any known analytical methods to assess the purity of this compound crystals?
Yes, several analytical methods are available to determine the purity of this compound and to detect any impurities. These include High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][4][5][6][7]
Troubleshooting Guide
This guide addresses common problems that may be encountered during the crystallization of this compound.
Problem 1: Oiling Out - The compound separates as a liquid instead of a solid.
-
Question: My this compound is forming an oil instead of crystals upon cooling or addition of an anti-solvent. What is happening and how can I fix it?
-
Answer: This phenomenon is known as "oiling out" and can occur for several reasons, including high supersaturation, the presence of impurities, or a low melting point of the solid relative to the solution temperature. Oiled out products are often impure and may be difficult to handle.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice.
-
Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to avoid localized high supersaturation.
-
-
Adjust the Solvent System:
-
Since this compound is freely soluble in methanol and water, and only slightly soluble in acetone, you can experiment with solvent mixtures.[1] Adding a solvent in which it is less soluble (like acetone) as an anti-solvent to a methanol solution may be effective, but the addition rate is critical.
-
-
Introduce Seed Crystals:
-
Adding a small amount of previously obtained pure this compound crystals (seed crystals) to the supersaturated solution can provide a template for crystal growth and prevent oiling out.
-
-
Increase the Solvent Volume:
-
Too high a concentration can lead to oiling out. Try dissolving the this compound in a larger volume of the chosen solvent.
-
-
Purity Check:
-
Problem 2: Poor Crystal Yield
-
Question: I am getting a very low yield of this compound crystals. What are the possible causes and solutions?
-
Answer: Low yield can be due to several factors, including the compound's solubility in the mother liquor, incomplete crystallization, or losses during isolation.
Troubleshooting Steps:
-
Optimize Solvent Volume:
-
Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Cooling Temperature:
-
Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out. An ice bath can be used for this purpose.
-
-
Check for Complete Crystallization:
-
Before filtering, ensure that crystallization is complete. You can check this by taking a drop of the supernatant, allowing the solvent to evaporate, and observing if a significant amount of solid remains.
-
-
pH Adjustment:
-
As this compound is a salt, the pH of the solution can affect its solubility. Ensure the pH is optimal for crystallization.
-
-
Problem 3: Crystals are too small or form a powder.
-
Question: The crystallization process is yielding very fine particles or a powder instead of distinct crystals. How can I obtain larger crystals?
-
Answer: The formation of small crystals is often a result of rapid nucleation. To obtain larger crystals, the rate of crystal growth should be favored over the rate of nucleation.
Troubleshooting Steps:
-
Slow Down the Crystallization Process:
-
Slower Cooling/Anti-solvent Addition: As with preventing oiling out, a slower rate of generating supersaturation will lead to fewer nucleation sites and promote the growth of larger crystals.
-
-
Use a Solvent System that Promotes Slower Crystallization:
-
Experiment with different solvent mixtures. A solvent system in which the compound has slightly higher solubility at room temperature may slow down the crystallization process and encourage the growth of larger crystals.
-
-
Seeding:
-
Introducing a small number of seed crystals can control the number of nucleation sites and promote the growth of these seeds into larger crystals.
-
-
Problem 4: Crystals are discolored or appear impure.
-
Question: The resulting this compound crystals are not white. What could be the cause and how can I improve their purity?
-
Answer: Discoloration is a common indicator of the presence of impurities.
Troubleshooting Steps:
-
Recrystallization:
-
A second crystallization of the impure crystals will often yield a product of higher purity.
-
-
Charcoal Treatment:
-
Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot, dissolved solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
Purity Analysis of Starting Material:
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈ClN₅O₃ | [8] |
| Molecular Weight | 421.93 g/mol | [8] |
| Melting Point | 184°C - 188°C | [1][2][3] |
| Appearance | White to almost white crystalline powder | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Freely soluble | [1] |
| Water | Freely soluble | [1] |
| Acetone | Slightly soluble | [1] |
Experimental Protocols
Key Experiment: Crystallization of this compound from Methanol
This protocol is based on a patented method for the purification of bamifylline.[2][3]
Objective: To purify this compound by crystallization from methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals, for example, in a vacuum oven at a suitable temperature, to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common this compound crystallization problems.
References
- 1. ujconline.net [ujconline.net]
- 2. FR2483922A1 - PROCESS FOR THE PREPARATION OF BAMIFYLLINE - Google Patents [patents.google.com]
- 3. EP0680479B1 - Method for preparing bamifylline and etamiphylline - Google Patents [patents.google.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Analytical Methods for Bamifylline Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for bamifylline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most common analytical methods for this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.[1][2][3][4][5][6][7][8][9] RP-HPLC is widely used for its specificity, sensitivity, and ability to separate bamifylline from its degradation products, making it suitable for stability-indicating assays.[1][3][10] UV-Visible spectrophotometry is a simpler, cost-effective, and rapid method suitable for routine quality control analysis in pharmaceutical dosage forms.[2][6][9]
Q2: What is the typical UV maximum absorbance (λmax) for this compound?
A2: this compound typically exhibits maximum absorbance at approximately 263 nm, 264 nm, or 277 nm, depending on the solvent and instrument used.[2][3][5][6] It is always recommended to determine the λmax experimentally using a UV-Vis spectrophotometer.
Q3: What are the key validation parameters to consider for a this compound analytical method according to ICH guidelines?
A3: According to ICH Q2(R1) guidelines, the key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][11]
Q4: How can I prepare a standard stock solution of this compound?
A4: To prepare a standard stock solution, accurately weigh a specific amount of this compound reference standard (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., water, methanol, or a mixture of methanol and acetonitrile) in a calibrated volumetric flask (e.g., 10 mL) to achieve a known concentration.[2][10]
Q5: Are there any known drug interactions with this compound that could interfere with analysis?
A5: this compound is known to interact with drugs such as allopurinol, cimetidine, clindamycin, erythromycin, lincomycin, phenytoin, and propranolol.[4] While these are clinical interactions, it is crucial to ensure that any analytical method is specific enough to distinguish bamifylline from potential co-administered drugs or excipients in a formulation.
Troubleshooting Guides
RP-HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH. The pH should be controlled, for instance, by using triethylamine and adjusting with orthophosphoric acid to around pH 7.[3][10]- Reduce the sample concentration or injection volume. |
| Poor Resolution Between Peaks | - Inappropriate mobile phase composition- Wrong column selection- Flow rate is too high | - Optimize the mobile phase ratio (e.g., methanol:water or methanol:acetonitrile).[2][3][5]- Use a high-efficiency column (e.g., C18, 5 µm particle size).[2][5]- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Baseline Drift or Noise | - Contaminated mobile phase or detector- Column bleeding- Fluctuation in pump pressure | - Use fresh, high-purity solvents and degas the mobile phase.- Flush the detector cell.- Use a column with lower bleed characteristics.- Purge the pump to remove air bubbles. |
| Inconsistent Retention Times | - Fluctuation in temperature- Inconsistent mobile phase preparation- Pump malfunction | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the pump for leaks and ensure proper functioning. |
| Low Peak Area/Response | - Incorrect injection volume- Sample degradation- Detector malfunction | - Verify the autosampler/syringe injection volume.- Use freshly prepared samples and store them appropriately.- Check the detector lamp and other settings. |
UV-Visible Spectrophotometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Readings | - Incorrect wavelength setting- Cuvette mismatch or contamination- Non-linearity outside Beer's law range | - Ensure the spectrophotometer is set to the correct λmax for this compound (around 263-277 nm).[2][3][5][6]- Use matched quartz cuvettes and ensure they are clean.- Prepare and analyze samples within the validated linear concentration range (e.g., 1-10 µg/mL).[2][6] |
| High Absorbance Readings | - Sample concentration is too high- Presence of interfering substances | - Dilute the sample to fall within the linear range.- Use a blank solution containing all excipients except bamifylline to check for interference. |
| Baseline Not at Zero | - Incorrect blanking procedure- Contaminated solvent in the blank | - Re-blank the instrument using the correct solvent.- Use fresh, high-purity solvent for the blank. |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is based on a validated stability-indicating method for the estimation of this compound in tablet formulations.[1][10]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh 50 mg of this compound standard and dissolve it in 50 mL of water in a 100 mL volumetric flask to get a 500 µg/mL solution.[10]
-
Further dilute 5 mL of this stock solution to 50 mL with the mobile phase to obtain a final concentration of 50 µg/mL.
-
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[5][8]
-
Add about 50 mL of the mobile phase and sonicate for 15 minutes.[5][8]
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm nylon filter.[5][8]
-
Further dilute the filtrate with the mobile phase to achieve a concentration within the linear range.
-
UV-Visible Spectrophotometric Method
This protocol is for the estimation of this compound in pharmaceutical dosage forms.[2][6][9]
-
Instrumental Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of 100 µg/mL by dissolving 10 mg of this compound standard in 100 mL of water.
-
From the stock solution, prepare a series of dilutions ranging from 1-10 µg/mL with water to establish the calibration curve.[6]
-
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of water, sonicate for 15 minutes, and then make up the volume with water.
-
Filter the solution, and dilute the filtrate with water to obtain a concentration within the calibration range.
-
Quantitative Data Summary
Table 1: Summary of RP-HPLC Method Validation Parameters
| Parameter | Method 1[5] | Method 2[3] | Method 3[2] |
| Linearity Range (µg/mL) | 2-10 | 10-150 | 2-10 |
| Correlation Coefficient (r²) | 0.9996 | 0.999 | 0.9997 |
| LOD (µg/mL) | 0.4825 | 0.34 | Not Reported |
| LOQ (µg/mL) | 1.4621 | 1.04 | Not Reported |
| Accuracy (% Recovery) | 99.6 - 99.8 | Not Reported | 99.41 - 99.99 |
| Precision (% RSD) | < 2 | Not Reported | < 2 |
Table 2: Summary of UV-Spectrophotometric Method Validation Parameters
| Parameter | Method 1[6] | Method 2[2] |
| Linearity Range (µg/mL) | 1-10 | 2-10 |
| Correlation Coefficient (r²) | 0.9999 | 0.9997 |
| Accuracy (% Recovery) | 99.98 - 100.05 | 99.41 - 99.99 |
| Precision (% RSD) | < 2 | < 2 |
Visualizations
Caption: Workflow for selecting an analytical method for Bamifylline HCl.
References
- 1. "Stability indicating RP-HPLC method for estimation of bamifylline hydr" by Rashmin. B. Patel, Mrunali. R. Patel et al. [digital.car.chula.ac.th]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ujconline.net [ujconline.net]
- 5. scispace.com [scispace.com]
- 6. Validated UV method for estimating bamifylline in bulk and formulations. [wisdomlib.org]
- 7. [PDF] Development and validation of UV Spectrophotometric method for the determination of this compound in pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
Technical Support Center: Bamifylline Hydrochloride Degradation Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bamifylline hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with identifying its degradation products during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
This compound has been shown to be susceptible to degradation under various stress conditions. Forced degradation studies indicate that it can degrade in the presence of acidic, basic, and oxidative environments.[1] While some studies report insignificant degradation under thermal, photolytic, and moisture stress, it is crucial to perform these tests to confirm stability in your specific formulation and storage conditions.[1][2]
Q2: What are the primary degradation products of this compound?
The specific chemical structures of all degradation products are not extensively detailed in readily available literature. However, stability-indicating analytical methods have successfully separated the parent drug from its degradation products formed under acidic, alkaline, and oxidative stress.[3][4] Metabolic studies have shown that bamifylline is catabolized into several closely related compounds, as well as sulpho- and glucurono-conjugates of an hydroxylated derivative.[5]
Q3: Which analytical technique is most suitable for identifying this compound and its degradation products?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly reported and effective method for the separation and quantification of this compound and its degradation products.[1][2][3][4][6] High-Performance Thin-Layer Chromatography (HPTLC) has also been used.[1][2]
Q4: I am not observing any degradation in my forced degradation study. What could be the reason?
If you are not observing degradation, consider the following:
-
Stress Condition Severity: The stress conditions may not be stringent enough. For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1M to 1M HCl or NaOH), increase the temperature, or prolong the exposure time.[7]
-
Solubility: Ensure that the this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.[7]
-
Analytical Method Sensitivity: Your analytical method might not be sensitive enough to detect low levels of degradation products. Method optimization, including adjusting the mobile phase and detection wavelength, may be necessary.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between this compound and its Degradation Products
If you are experiencing co-elution or poor separation of peaks during HPLC analysis, try the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. A gradient elution may provide better separation than an isocratic one.
-
Adjust pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and resolution of ionizable compounds. Experiment with different pH values of the aqueous phase.
-
Change the Column: If mobile phase optimization is insufficient, consider using a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length.
-
Modify Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Issue 2: Appearance of Extraneous Peaks in the Chromatogram
Unidentified peaks in your chromatogram can arise from several sources:
-
Sample Matrix: Excipients in a formulated product can interfere with the analysis. Analyze a placebo blend to identify peaks originating from the excipients.
-
Contamination: Ensure all glassware is thoroughly cleaned and that the solvents and reagents are of high purity. Extraneous peaks could be due to contamination.
-
System Contamination: Run a blank injection (mobile phase only) to check for carryover from previous injections or contamination within the HPLC system.
Summary of Forced Degradation Studies
The following table summarizes typical conditions used in forced degradation studies of this compound and the observed degradation.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation (Approximate) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 3 hours | Significant | [3] |
| Alkali Hydrolysis | 0.1 M NaOH | 80°C | 3 hours | Significant | [3] |
| Oxidative | 3% H₂O₂ | Room Temperature | 48 hours | Significant | [3] |
| Thermal | Dry Heat | 80°C | 48 hours | Insignificant | [1][3] |
| Photolytic | UV Light | Room Temperature | 72 hours | Insignificant | [1][3] |
| Moisture | 75% Relative Humidity | 40°C | 48 hours | Insignificant | [1][3] |
Note: The extent of degradation can vary depending on the specific experimental setup and the formulation.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 80°C for 3 hours. After cooling, neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Alkali Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 3 hours. After cooling, neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 48 hours.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the powder in a suitable solvent to achieve the desired concentration.
-
Photolytic Degradation: Expose the solid drug powder to UV light (e.g., in a photostability chamber) for 72 hours. Subsequently, dissolve the powder in a suitable solvent.
-
Moisture Degradation: Expose the solid drug powder to 75% relative humidity at 40°C for 48 hours. Following exposure, dissolve the powder in an appropriate solvent.
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a representative RP-HPLC method for the analysis of this compound and its degradation products.
-
Column: Inertsil ODS-3V C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1][3][4]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The aqueous phase can be buffered (e.g., with 0.5% triethylamine and adjusted to pH 7 with orthophosphoric acid).[3][4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified degradation pathways of bamifylline HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajchem-a.com [ajchem-a.com]
preventing bamifylline hydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of bamifylline hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a xanthine derivative with the molecular formula C₂₀H₂₇N₅O₃·HCl. It is a white to almost white crystalline powder. It is freely soluble in methanol and water, and slightly soluble in acetone.[1] The predicted water solubility is 1.79 mg/mL.
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture medium can occur due to several factors:
-
Concentration Exceeding Solubility: The final concentration of this compound in the medium may be higher than its solubility limit in that specific medium.
-
Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is added to the aqueous culture medium, the sudden change in solvent polarity can cause the compound to crash out of solution.
-
pH Effects: Cell culture media are typically buffered around pH 7.2-7.4. Bamifylline has a pKa of 8.7 for its strongest basic center, meaning it will be protonated and more soluble at this physiological pH.[2] However, localized pH changes upon addition of the stock solution could temporarily affect its solubility.
-
Interaction with Media Components: this compound, as a xanthine derivative, may interact with components in the culture medium, such as proteins in fetal bovine serum (FBS), which could lead to the formation of less soluble complexes.
-
Temperature Changes: Cooling of the medium after the addition of this compound can reduce its solubility.
Q3: What is the recommended solvent for making a stock solution of this compound?
For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution. This compound is also freely soluble in water and methanol.[1] When using DMSO, it is crucial to ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.
Q4: How should I prepare and add this compound to my cell culture medium to avoid precipitation?
To minimize the risk of precipitation, follow these steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C).
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the stock into a small volume of complete medium.
-
Add Dropwise While Swirling: Add the diluted this compound solution dropwise to the final volume of the pre-warmed medium while gently swirling the flask or tube. This ensures rapid and even dispersion.
-
Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%.
Q5: How stable is this compound in an aqueous solution?
This compound has been shown to be stable for a minimum of 6 hours at room temperature in water, with only a slight decrease in absorbance after 24 hours.[3]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow this guide to identify and resolve the issue.
Problem: A precipitate is observed in the cell culture medium after adding this compound.
Step 1: Initial Checks
-
Visual Inspection: Is the precipitate crystalline or amorphous? Crystalline precipitates may suggest the compound is coming out of solution, while an amorphous or cloudy appearance could indicate a reaction with media components.
-
Timing of Precipitation: Did the precipitate form immediately upon addition, or did it appear over time in the incubator? Immediate precipitation often points to a solubility issue, while delayed precipitation might be related to instability or interactions at 37°C.
Step 2: Systematic Troubleshooting
Follow the decision tree below to diagnose and address the cause of precipitation.
Data Presentation
Table 1: Solubility of this compound and a Structurally Related Compound
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Water | 1.79 mg/mL | Not Specified | Predicted value. |
| This compound | Water | Freely Soluble | Not Specified | Qualitative data.[1] |
| This compound | Methanol | Freely Soluble | Not Specified | Qualitative data.[1] |
| Theophylline (related xanthine) | Water | 5.5 mg/mL | Not Specified | Experimental data for a structurally similar compound.[4] |
| Theophylline (related xanthine) | Ethanol | 15.19 mg/mL | Not Specified | Experimental data for a structurally similar compound.[4] |
| Theophylline (related xanthine) | DMSO | ~71 x 10⁻⁴ (mole fraction) | 25 | Experimental data for a structurally similar compound.[5] |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound in Cell Culture Medium
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Your complete cell culture medium (including serum and other supplements)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Serial Dilutions in DMSO: In a separate 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Culture Medium: Transfer 2 µL of each DMSO dilution into the corresponding wells of a new 96-well plate.
-
Add Pre-warmed Medium: Using a multichannel pipette, add 198 µL of pre-warmed (37°C) complete cell culture medium to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Measure Turbidity: After incubation, measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control (medium with 1% DMSO) is considered the kinetic solubility of this compound in your cell culture medium.
Visualizations
Caption: Factors contributing to this compound precipitation.
Caption: Decision tree for troubleshooting this compound precipitation.
Signaling Pathways
Caption: this compound signaling pathways.
References
- 1. ujconline.net [ujconline.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride Clinical Trial Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bamifylline hydrochloride. The information is designed to address specific challenges that may be encountered during the design and execution of clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it influence clinical trial design?
A1: this compound exhibits a dual mechanism of action that is crucial to consider in clinical trial design. It functions as both a phosphodiesterase (PDE) inhibitor, with a preference for the PDE4 isoenzyme, and a selective adenosine A1 receptor antagonist.[1][2] This dual action results in bronchodilation and anti-inflammatory effects.[1][2]
-
PDE4 Inhibition: By inhibiting PDE4, bamifylline increases intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle and inflammatory cells. This leads to smooth muscle relaxation (bronchodilation) and a reduction in the release of inflammatory mediators.[1]
-
Adenosine A1 Receptor Antagonism: The antagonism of A1 receptors contributes to its bronchodilatory and anti-inflammatory properties.[2]
The dual mechanism suggests that clinical trial endpoints should be selected to capture both the bronchodilatory and anti-inflammatory effects of the drug.
Q2: What are the key pharmacokinetic properties of bamifylline and their implications for clinical trial design?
A2: Bamifylline has a distinct pharmacokinetic profile that presents both opportunities and challenges in clinical trial design. It is rapidly absorbed after oral administration and is metabolized into several active metabolites, which contribute to its overall therapeutic effect.[3][4] Notably, the plasma half-life of bamifylline itself is relatively short, ranging from 1.5 to 2.0 hours.[2] However, the presence of active metabolites results in a prolonged duration of action.[4]
A significant challenge identified in pharmacokinetic studies is the large inter-individual variability in plasma concentrations.[4] This variability can complicate dose selection and may require pharmacokinetic screening or dose-titration phases in clinical trials to ensure consistent therapeutic exposure.
Q3: What are the common challenges in selecting an appropriate patient population for a bamifylline clinical trial?
A3: Selecting the right patient population is critical for the success of a clinical trial. For bamifylline, which is investigated for asthma and Chronic Obstructive Pulmonary Disease (COPD), several challenges exist:
-
Disease Heterogeneity: Both asthma and COPD are heterogeneous diseases with different underlying inflammatory profiles (phenotypes). Trials for PDE4 inhibitors are increasingly focusing on specific patient subgroups, such as those with a history of frequent exacerbations, to demonstrate efficacy.
-
Defining Severity: Inclusion criteria often rely on measures of lung function, such as Forced Expiratory Volume in one second (FEV1), and the frequency of exacerbations. The specific thresholds for these parameters can significantly impact the enrolled population and the trial's outcome.
-
Concomitant Medications: Patients with moderate to severe asthma or COPD are often on multiple medications. The trial design must carefully consider the allowed and prohibited concomitant therapies to avoid confounding the results.
Q4: What are the most appropriate primary and secondary endpoints for a bamifylline clinical trial?
A4: The choice of endpoints depends on the phase of the trial and the specific therapeutic claims being investigated.
-
Primary Endpoints:
-
For Bronchodilation: A common primary endpoint is the change from baseline in trough FEV1.[5]
-
For Anti-inflammatory Effects: The rate of moderate to severe exacerbations over a defined period is a key endpoint, particularly in later-phase trials.
-
-
Secondary Endpoints:
-
Symptom Scores: Patient-reported outcomes, such as changes in the St. George's Respiratory Questionnaire (SGRQ) for COPD or the Asthma Control Questionnaire (ACQ), provide valuable data on the drug's impact on quality of life.[5]
-
Rescue Medication Use: A reduction in the use of short-acting beta-agonists (SABA) can be an indicator of improved disease control.
-
Biomarkers: Changes in inflammatory biomarkers in sputum or blood (e.g., eosinophil counts) can provide mechanistic insights.
-
Troubleshooting Guides
Issue: High Incidence of Gastrointestinal Adverse Events
Background: Oral PDE4 inhibitors as a class are associated with a high incidence of gastrointestinal side effects, including nausea, diarrhea, and vomiting. While bamifylline is reported to have a better side-effect profile compared to theophylline, these events may still occur.[6]
Troubleshooting Steps:
-
Dose Titration: Implement a dose-escalation phase at the beginning of the treatment period to allow patients to develop tolerance.
-
Food Effects: Investigate the effect of food on the absorption and tolerability of bamifylline. Administration with food may mitigate gastrointestinal upset.
-
Formulation: Consider the development of modified-release formulations to reduce peak plasma concentrations, which are often associated with adverse events.
Issue: Lack of Efficacy in a Broad Patient Population
Background: Clinical trials of some PDE4 inhibitors have failed to show a significant effect in a general COPD or asthma population. This may be due to the heterogeneity of the disease.
Troubleshooting Steps:
-
Patient Enrichment: Design inclusion criteria to enroll patients with a specific phenotype that is more likely to respond to PDE4 inhibition, such as patients with chronic bronchitis and a history of frequent exacerbations.
-
Biomarker Stratification: In exploratory analyses, stratify patients based on baseline inflammatory biomarkers (e.g., sputum eosinophils, blood eosinophils, or fractional exhaled nitric oxide - FeNO) to identify a subpopulation with a greater treatment response.
-
Composite Endpoints: Utilize composite endpoints that capture multiple aspects of the disease (e.g., lung function, symptoms, and exacerbations) to provide a more holistic view of the treatment effect.
Data Presentation
Table 1: this compound Dosing in Clinical Studies
| Dose | Indication Studied | Study Population | Reference |
| 300 mg | Asthma/COPD | Adults | [1] |
| 600 mg | Asthma/COPD | Adults | [1] |
| 900 mg | Asthma/COPD | Adults | [1] |
| 600 mg b.i.d. | Healthy Volunteers | Adults | [4] |
| Not Specified | COPD | Elderly Patients | [7] |
| Not Specified | Asthma/COPD | Adults | [6] |
Table 2: Summary of this compound Efficacy and Safety from Selected Studies
| Study Population | Comparator | Key Efficacy Findings | Key Safety and Tolerability Findings | Reference |
| Elderly COPD Patients | None (Open-label) | Significant increase in FEV1, VC, MEF25-75, and Tiffeneau Index over 6 months. | No side effects were observed. | [7] |
| Allergic Asthma Patients | Theophylline | Comparable protective and curative effects against allergen-induced bronchospasm. | No side effects in the bamifylline group; one case of moderate gastric intolerance in the theophylline group. | [8] |
Experimental Protocols
Protocol: Assessment of Bronchodilator Response
-
Patient Selection: Enroll patients with a confirmed diagnosis of asthma or COPD and evidence of reversible airflow obstruction.
-
Baseline Spirometry: Perform spirometry according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines to establish baseline FEV1.
-
Drug Administration: Administer a single oral dose of this compound or placebo in a double-blind, crossover manner.
-
Post-Dose Spirometry: Perform serial spirometry at predefined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) after drug administration.
-
Data Analysis: The primary efficacy variable will be the change from baseline in FEV1. The area under the FEV1-time curve (AUC) can also be calculated to assess the total bronchodilator effect over the measurement period.
Protocol: Evaluation of Anti-inflammatory Effects through Sputum Induction
-
Patient Selection: Enroll patients with asthma or COPD with evidence of airway inflammation (e.g., elevated sputum eosinophils).
-
Baseline Sputum Induction: Collect a baseline sputum sample using hypertonic saline induction.
-
Treatment Period: Administer this compound or placebo daily for a predefined period (e.g., 4 weeks).
-
Post-Treatment Sputum Induction: Collect a second sputum sample at the end of the treatment period.
-
Sputum Analysis: Process the sputum samples to obtain a differential cell count (including eosinophils, neutrophils, macrophages, and lymphocytes) and measure the concentration of inflammatory mediators (e.g., eosinophil cationic protein, leukotrienes).
-
Data Analysis: The primary outcome will be the change from baseline in the percentage of sputum eosinophils.
Mandatory Visualizations
References
- 1. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ujconline.net [ujconline.net]
- 3. Metabolic and pharmacokinetic studies on Bamifylline. A review. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of bamifylline during chronic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between FEV1 change and patient-reported outcomes in randomised trials of inhaled bronchodilators for stable COPD: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bamifylline Hydrochloride and Aminophylline for Respiratory Diseases
A comprehensive review of the pharmacological profiles, clinical efficacy, and safety of two xanthine derivatives used in the treatment of obstructive airway diseases.
This guide provides a detailed comparative study of bamifylline hydrochloride and aminophylline, two xanthine derivatives employed in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at the available experimental data, mechanisms of action, and clinical outcomes associated with these two compounds.
Executive Summary
Both this compound and aminophylline are bronchodilators that function primarily through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Aminophylline, a combination of theophylline and ethylenediamine, has been a long-standing therapy for asthma and COPD, but its use is often limited by a narrow therapeutic index and a significant side-effect profile. Bamifylline, a newer derivative of theophylline, has been developed with the aim of improving upon the therapeutic window and tolerability of traditional xanthines. This guide synthesizes the available data to provide a clear comparison of their performance.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacological and clinical parameters of this compound and aminophylline, drawing from various comparative studies. It is important to note that aminophylline's effects are attributable to its active component, theophylline.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound | Aminophylline (Theophylline) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | More rapid than theophylline | Slower than bamifylline | [1] |
| Plasma Half-life (t½) | 1.5 - 2.0 hours | > 4 hours | [1] |
| Volume of Distribution (Vd) | 3 to 10 times larger than theophylline | Smaller than bamifylline | [1] |
| Metabolism | Metabolized into several related compounds and conjugates | Primarily hepatic via CYP450 enzymes (CYP1A2, CYP2E1) | [1][2] |
| Excretion | Rapidly and extensively via kidneys and liver | Renal | [1][2] |
Table 2: Comparative Efficacy in Bronchodilation
| Study/Parameter | This compound | Aminophylline (Theophylline) | Outcome | Reference(s) |
| Allergenic Bronchospasm Prevention (LAD increase) | 920 +/- 950% of control at 30 min | 750 +/- 980% of control at 30 min | No significant difference | [3] |
| Allergenic Bronchospasm Reversal (Rap reduction) | 35 +/- 17% at 30 min | 48 +/- 13% at 30 min | No significant difference | [3] |
| COPD (FEV1, VC, MEF25-75, Tiffeneau Index) | Significant increase from baseline | Not directly compared | Bamifylline showed significant improvement in COPD patients. | [4] |
Table 3: Comparative Safety and Tolerability
| Adverse Effect | This compound | Aminophylline (Theophylline) | Reference(s) |
| Gastric Intolerance | No side effects reported in one study | One case of moderate gastric intolerance reported | [5] |
| Nausea/Vomiting | Generally reported to have a better side-effect profile | Common, especially at higher serum concentrations | [2][6] |
| Cardiostimulant Effects | Devoid of cardiostimulant effects; may have negative chronotropic effects | Positive chronotropic and inotropic effects | [7] |
| Overall Adverse Events | Generally considered to have a more favorable side-effect profile | Associated with a higher incidence of adverse effects | [5][6][7] |
Mechanisms of Action: Signaling Pathways
Both bamifylline and aminophylline exert their therapeutic effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation and anti-inflammatory effects.
Phosphodiesterase (PDE) Inhibition
By inhibiting PDE, particularly PDE3 and PDE4 in airway smooth muscle, both drugs prevent the breakdown of cAMP to AMP. The resulting increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation.
Figure 1: Mechanism of PDE Inhibition by Bamifylline and Aminophylline.
Adenosine Receptor Antagonism
Adenosine, upon binding to its A1 receptors on airway smooth muscle, can cause bronchoconstriction. Both bamifylline and theophylline (from aminophylline) act as antagonists at these receptors, thereby preventing this bronchoconstrictive effect. Notably, some evidence suggests that bamifylline is a more selective adenosine A1 receptor antagonist compared to theophylline.[8]
Figure 2: Adenosine Receptor Antagonism by Bamifylline and Aminophylline.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the comparison of bamifylline and aminophylline.
In Vivo Bronchodilator Activity in Guinea Pigs
This model is frequently used to assess the efficacy of bronchodilators.
-
Animal Model: Male Hartley guinea pigs are often used.
-
Induction of Bronchoconstriction: Bronchoconstriction is typically induced by an intravenous injection or aerosol inhalation of an agent like histamine or methacholine.
-
Drug Administration: Bamifylline or aminophylline is administered intravenously or via inhalation prior to or after the bronchoconstrictor challenge.
-
Measurement of Bronchodilation: The primary endpoint is the measurement of changes in total lung resistance and dynamic compliance, often assessed using a whole-body plethysmograph. A reduction in these parameters indicates bronchodilation.
-
Experimental Workflow:
Figure 3: Experimental Workflow for In Vivo Bronchodilator Assay.
Phosphodiesterase (PDE) Inhibition Assay
This in vitro assay quantifies the inhibitory potential of the compounds on PDE enzymes.
-
Enzyme Source: Recombinant human PDE isoenzymes (e.g., PDE3, PDE4) are used.
-
Substrate: A fluorescently labeled or radiolabeled cAMP is used as the substrate.
-
Procedure:
-
The PDE enzyme is incubated with various concentrations of the test compound (bamifylline or theophylline).
-
The substrate (cAMP) is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined period.
-
The amount of remaining cAMP or the product (AMP) is quantified using methods like fluorescence polarization, scintillation counting, or ELISA.
-
-
Data Analysis: The concentration of the drug that inhibits 50% of the enzyme activity (IC50) is calculated to determine its potency.
Adenosine Receptor Binding Assay
This assay determines the affinity of the compounds for adenosine receptors.
-
Receptor Source: Membranes from cells engineered to express specific human adenosine receptor subtypes (e.g., A1, A2A) are used.
-
Radioligand: A radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [3H]DPCPX for A1 receptors) is used.
-
Procedure:
-
The receptor-containing membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (bamifylline or theophylline).
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured.
-
-
Data Analysis: The inhibition constant (Ki) is calculated, which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Conclusion
The available evidence suggests that both this compound and aminophylline are effective bronchodilators with similar primary mechanisms of action. However, key differences in their pharmacokinetic and safety profiles exist. Bamifylline exhibits a more rapid onset of action and a shorter half-life, which may reduce the risk of accumulation and toxicity. Furthermore, studies indicate that bamifylline has a more favorable side-effect profile, particularly with regard to gastric intolerance and cardiostimulant effects, when compared to theophylline (the active component of aminophylline).[5][7] While both drugs demonstrate comparable efficacy in some measures of bronchodilation, the improved tolerability of bamifylline may offer a significant clinical advantage in the long-term management of obstructive airway diseases. Further head-to-head clinical trials with robust methodologies are warranted to definitively establish the comparative efficacy and safety of these two xanthine derivatives.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminophylline in the treatment of acute asthma when beta 2-adrenergics and steroids are provided - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of cardiostimulant effects of bamifylline in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Bronchodilators: An In Vivo Efficacy Comparison of Bamifylline Hydrochloride
For researchers and drug development professionals, the quest for potent and well-tolerated bronchodilators is a continuous journey. This guide provides an objective in vivo comparison of bamifylline hydrochloride, a xanthine derivative, against other established respiratory therapeutics. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate informed decisions in the development of novel treatments for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).
This compound distinguishes itself from other xanthine derivatives, like theophylline, through a multi-faceted mechanism of action that contributes to its efficacy and improved safety profile. It primarily acts as a selective adenosine A1 receptor antagonist and a phosphodiesterase (PDE) inhibitor, with a notable affinity for PDE4. This dual action leads to the relaxation of bronchial smooth muscle and a reduction in the release of inflammatory mediators, bringing about bronchodilation and anti-inflammatory effects.[1][2] Clinical and preclinical studies have demonstrated its potential in managing reversible airway obstruction, often with a reduced incidence of the central nervous system and cardiovascular side effects commonly associated with theophylline.[1][3]
Comparative In Vivo Efficacy: A Data-Driven Overview
To contextualize the performance of this compound, this section presents a summary of its in vivo efficacy in comparison to other widely used respiratory medications: theophylline (another xanthine), salbutamol (a short-acting β2-agonist), and budesonide (an inhaled corticosteroid). The data is collated from various preclinical and clinical studies.
| Drug Class | Compound | Animal Model | Key Efficacy Endpoints & Results | Reference |
| Xanthine Derivative | This compound | Allergic Asthma (Guinea Pig) | - Significantly inhibited allergen-induced bronchospasm.[3] - Showed comparable protective and curative effects against bronchospasm as theophylline.[3] | [3] |
| COPD (Human) | - Significantly increased FEV1, VC, MEF25-75, and Tiffeneau Index after one month of treatment (p < 0.01).[4] | [4] | ||
| Xanthine Derivative | Theophylline | Stable COPD (Human) | - Meta-analysis showed a weighted mean difference improvement over placebo in trough FEV1 of 0.108L and peak FEV1 of 0.096L.[1] | [1] |
| Mild-to-moderate Asthma (Human) | - No significant change in FEV1 over 9 months of treatment.[1] - Did not significantly alter bronchial hyperresponsiveness to histamine.[5] | [1][5] | ||
| Short-Acting β2-Agonist | Salbutamol | Asthma (Human) | - Inhalation of 200 µg resulted in a mean peak FEV1 increase of 43.7% from control at 60 minutes.[6] | [6] |
| Histamine-induced bronchoconstriction (Guinea Pig) | - Demonstrated a dose-dependent bronchoprotective effect.[7] | [7] | ||
| Inhaled Corticosteroid | Budesonide | Mild-to-moderate Asthma (Human) | - 800 µg twice daily significantly improved FEV1 after 1 month (P < 0.01).[1] - Significantly increased the concentration of histamine causing a 20% fall in FEV1 (PC20) after 1 month (P < 0.01).[1] | [1] |
| Ovalbumin-induced Asthma (Mouse) | - Ameliorated allergic airway inflammation (inflammation index 2.90 ±0.18 vs. 4.80 ±0.20 for control, p < 0.01).[5] | [5] |
Delving into the Mechanisms: Signaling Pathways
The therapeutic effects of bamifylline and its comparators are orchestrated through distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.
Experimental Protocols: A Guide to In Vivo Assessment
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key in vivo experiments cited in this guide.
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This model is a standard for evaluating the efficacy of anti-asthmatic drugs.
-
Sensitization:
-
Actively sensitize male Hartley guinea pigs (300-350g) by administering an intraperitoneal injection of 1 ml of a solution containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide as an adjuvant.
-
Administer a booster injection of the same composition 14 days after the initial sensitization.
-
-
Drug Administration:
-
Administer this compound, theophylline, or vehicle (e.g., saline) intravenously or orally at predetermined doses and time points before the allergen challenge.
-
-
Allergen Challenge and Airway Response Measurement:
-
On day 21, anesthetize the sensitized guinea pigs.
-
Perform a tracheotomy and cannulate the trachea.
-
Measure baseline lung resistance and dynamic compliance using a whole-body plethysmograph.
-
Challenge the animals with an aerosolized solution of 0.5% ovalbumin for a fixed duration (e.g., 5 minutes).
-
Continuously monitor and record changes in lung resistance and compliance for a specified period post-challenge to assess the degree of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the allergen-induced increase in lung resistance for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Histamine-Induced Bronchoconstriction in Guinea Pigs
This acute model is useful for evaluating the direct bronchodilator effects of a compound.
-
Animal Preparation:
-
Anesthetize male Hartley guinea pigs (400-500g).
-
Insert a tracheal cannula and connect the animal to a small animal ventilator.
-
Cannulate the jugular vein for intravenous drug administration.
-
Measure respiratory airflow and transpulmonary pressure to calculate lung resistance.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of this compound, a comparator drug, or vehicle.
-
-
Bronchoconstriction Induction and Measurement:
-
After a set period following drug administration, induce bronchoconstriction by administering an intravenous bolus of histamine (e.g., 5-10 µg/kg).
-
Record the peak increase in lung resistance following the histamine challenge.
-
-
Data Analysis:
-
Express the data as the percentage inhibition of the histamine-induced bronchoconstriction by the test compound compared to the vehicle control.
-
Use appropriate statistical tests to determine significance.
-
Conclusion
This compound presents a compelling profile as a bronchodilator with anti-inflammatory properties. In vivo studies demonstrate its efficacy in models of asthma and COPD, with a safety profile that appears favorable when compared to theophylline. While direct, extensive in vivo comparisons with β2-agonists and corticosteroids are less prevalent in the literature, the available data suggests that bamifylline offers a distinct mechanistic approach to managing obstructive airway diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of bamifylline and to develop the next generation of respiratory medicines. Future in vivo studies directly comparing the efficacy and long-term effects of bamifylline with current standard-of-care therapies will be crucial in defining its precise role in the clinical management of asthma and COPD.
References
- 1. Effect of long-term treatment with inhaled budesonide or theophylline on lung function, airway reactivity and asthma symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 5. Inhaled corticosteroids reduce the severity of bronchial hyperresponsiveness in asthma but oral theophylline does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of oral theophylline and salbutamol by inhalation in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duration of action of inhaled vs. Intravenous beta(2)-adrenoceptor agonists in an anaesthetized guinea-pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bamifylline Hydrochloride and Other Methylxanthine Derivatives
For researchers and professionals in drug development, understanding the nuanced differences between methylxanthine derivatives is crucial for targeted therapeutic applications. This guide provides an objective comparison of bamifylline hydrochloride against other prominent methylxanthines, focusing on performance backed by experimental data.
Overview of Methylxanthine Derivatives
Methylxanthines are a class of alkaloids derived from xanthine, a purine base.[1][2] They are found in common dietary products like coffee, tea, and chocolate.[1] Therapeutically, they are utilized for their bronchodilator and anti-inflammatory effects, primarily in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] This class includes well-known compounds such as theophylline, aminophylline (a salt of theophylline), caffeine, and newer derivatives like bamifylline and doxofylline.[4][6]
Mechanism of Action: A Comparative Look
The therapeutic effects of methylxanthines are primarily attributed to two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[7][8]
This compound primarily acts as a phosphodiesterase type 4 (PDE4) inhibitor.[3][9] By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to the relaxation of bronchial smooth muscles and bronchodilation.[3][9] Additionally, elevated cAMP levels contribute to its anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells.[9] Bamifylline also functions as a selective adenosine A1 receptor antagonist.[10]
Theophylline , a widely used methylxanthine, is a non-selective PDE inhibitor and also antagonizes adenosine receptors.[1][11] Its lack of selectivity is associated with a narrower therapeutic window and a higher incidence of side effects compared to newer derivatives.[4][11]
Doxofylline is another newer methylxanthine derivative with a distinct profile. It exhibits bronchodilator and anti-inflammatory effects but has a markedly lower affinity for adenosine A1 and A2 receptors compared to theophylline.[5][12] This reduced adenosine receptor antagonism is thought to contribute to its improved safety profile, particularly concerning cardiac side effects.[5][12]
Signaling Pathway of Methylxanthines
Comparative Efficacy
Bronchodilator Effects
Clinical studies have demonstrated that both bamifylline and theophylline possess potent bronchodilatory actions.[13] In a double-blind, cross-over study involving patients with allergic asthma, both bamifylline and theophylline showed comparable protective and curative effects against allergen-induced bronchospasm.[14] Another study on patients with bronchial asthma or chronic obstructive bronchial pneumonia found no significant difference in the powerful bronchodilatory action between slow-release theophylline and bamifylline.[13]
In a study comparing doxofylline, theophylline, and bamifylline in patients with chronic heart failure and hypoxemia, all three drugs improved the NYHA class in a significant portion of patients after 10 days of treatment.[15]
| Parameter | Bamifylline | Theophylline | Doxofylline | Key Findings & Citations |
| Improvement in NYHA Class | 50% of patients | 44% of patients | 50% of patients | After 10 days of treatment in patients with chronic heart failure.[15] |
| Increase in PaO2 > 15% | 43% of patients | 56% of patients | 75% of patients | Doxofylline showed the highest percentage of responders.[15] |
| Protective effect against allergen-induced bronchospasm (LAD) | 920 +/- 950% of control at 30 min | 750 +/- 980% of control at 30 min | Not Assessed | No significant difference observed between bamifylline and theophylline.[14] |
| Curative effect on allergen-induced bronchospasm (Rap reduction) | 35 +/- 17% at 30 min | 48 +/- 13% at 30 min | Not Assessed | No significant difference observed between bamifylline and theophylline.[14] |
Anti-inflammatory and Anti-anaphylactic Effects
Bamifylline has demonstrated significant anti-inflammatory and anti-anaphylactic properties. In an in vitro study on actively sensitized guinea-pig lungs, bamifylline was more potent than theophylline in reducing the immunological release of histamine, TXB2, and SRS-A.[16] At a concentration of 1 x 10-3 M, bamifylline was 2.7 times more potent than theophylline in reducing histamine release and 1.6 and 1.5 times more potent in inhibiting the production of TXB2 and SRS-A, respectively.[16]
| Mediator | Bamifylline (1 x 10-3 M) | Theophylline (1 x 10-3 M) | Potency Ratio (Bamifylline/Theophylline) | Citation |
| Histamine Release Inhibition | More Potent | Less Potent | 2.7x | [16] |
| TXB2 Production Inhibition | More Potent | Less Potent | 1.6x | [16] |
| SRS-A Production Inhibition | More Potent | Less Potent | 1.5x | [16] |
Pharmacokinetic Profile
A key differentiator among methylxanthines is their pharmacokinetic profile, which influences dosing frequency and the potential for drug accumulation.
| Parameter | Bamifylline | Theophylline | Key Findings & Citations |
| Peak Plasma Levels | Achieved more rapidly | Slower to achieve | [10][17] |
| Half-life | 1.5 - 2.0 hours | > 4 hours | Bamifylline has a significantly shorter half-life.[10][17] |
| Distribution Volume | 3 to 10 times larger | Smaller | [10][17] |
| Accumulation | No evidence of accumulation with repeated doses | Can accumulate | [17] |
Safety and Tolerability
A significant advantage of newer methylxanthine derivatives like bamifylline and doxofylline is their improved side-effect profile compared to theophylline.
Bamifylline is reported to have reduced side effects compared to other xanthine derivatives.[10] Common adverse effects are generally tolerable and include headache, nausea, rashes, and slight distal tremors.[10] Notably, bamifylline is considered to have a reduced stimulating effect on the central nervous system compared to theophylline.[10] In a comparative study, no side effects were reported in the bamifylline group, while one case of moderate gastric intolerance occurred in the theophylline group.[13] Furthermore, bamifylline has been shown to be devoid of the cardiostimulant effects often seen with other xanthines.[18]
Theophylline is associated with a range of side effects, including gastrointestinal disturbances, headaches, and tachycardia.[9] Its narrow therapeutic index necessitates careful monitoring to avoid toxicity.[11]
Doxofylline is noted for its better safety profile, with less affinity for alpha(1) and alpha(2) receptors and no antagonism of calcium channels, which likely reduces cardiac side effects.[12] It also has minimal effects on sleep rhythm, gastric secretions, and CNS functioning.[12]
| Side Effect Profile | Bamifylline | Theophylline | Doxofylline |
| CNS Stimulation | Reduced | Present | Minimal |
| Cardiovascular Effects | Devoid of cardiostimulant effects[18] | Tachycardia, palpitations[9] | Reduced cardiac side effects[12] |
| Gastrointestinal Effects | Gastralgia, nausea[10] | Gastric intolerance, nausea[9][13] | Minimal |
Experimental Protocols
In Vitro Study of Anti-Anaphylactic Activity
Objective: To compare the effects of bamifylline and theophylline on the immunological release of inflammatory mediators from sensitized guinea-pig lungs.
Methodology:
-
Actively sensitized guinea-pig lungs were perfused in vitro.
-
The lungs were challenged immunologically to induce the release of histamine, TXB2, and SRS-A.
-
Bamifylline and theophylline were added to the perfusion fluid at concentrations of 1 x 10-5 M, 1 x 10-4 M, and 1 x 10-3 M.
-
The levels of histamine, TXB2 (measured as TXA2-like material), and SRS-A (as LTD4-like material) in the perfusate were quantified.
Source: Berti F, et al. Pharmacol Res. 1990.[16]
Clinical Trial on Allergen-Induced Bronchospasm
Objective: To compare the protective and curative effects of parenteral bamifylline and theophylline on allergen-induced bronchospasm.
Methodology:
-
A double-blind, cross-over study was conducted in two series of eight patients with allergic asthma to house dust.
-
Protective Effects: The liminal allergen dose (LAD) required to double the resistance of the air passages (Rap), measured by barometric body plethysmography, was determined at baseline. Bamifylline or theophylline was administered via slow intravenous injection, and the LAD was reassessed at 30 and 60 minutes.
-
Curative Activity: A provocative inhalation test with house dust was performed, followed immediately by the administration of either bamifylline or theophylline. Changes in Rap were measured at 30 and 60 minutes post-administration.
Source: Anonymous. Poumon Coeur. 1982.[14]
Experimental Workflow for Allergen-Induced Bronchospasm Trial
Conclusion
This compound presents a favorable profile compared to older methylxanthines like theophylline. While demonstrating comparable bronchodilator efficacy, it exhibits superior anti-inflammatory and anti-anaphylactic properties in vitro. Its pharmacokinetic profile, characterized by a shorter half-life and no accumulation, along with a better-tolerated side-effect profile, particularly the lack of cardiostimulant effects, positions it as a potentially advantageous therapeutic option in the management of obstructive airway diseases. Doxofylline also stands out for its enhanced safety profile, primarily attributed to its reduced affinity for adenosine receptors. The choice of a specific methylxanthine derivative should be guided by a thorough evaluation of its efficacy, safety, and pharmacokinetic properties in the context of the specific research or clinical application.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methylxanthine Treatment in Patients Hospitalized for Acute Exacerbation of Chronic Obstructive Pulmonary Disease in China: A Real-World Study Using Propensity Score Matching Analysis [frontiersin.org]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. ujconline.net [ujconline.net]
- 11. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxofylline: a promising methylxanthine derivative for the treatment of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylxanthine drug therapy in chronic heart failure associated with hypoxaemia: double-blind placebo-controlled clinical trial of doxofylline versus theophylline and bamifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lack of cardiostimulant effects of bamifylline in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Bamifylline Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamifylline hydrochloride is a xanthine derivative used as a bronchodilator. In the context of therapeutic drug monitoring and toxicological screening, immunoassays are often employed for their speed and convenience. However, a critical performance characteristic of any immunoassay is its specificity, particularly its cross-reactivity with structurally related compounds. The presence of such compounds in a sample can lead to inaccurate quantification of the target analyte, potentially impacting clinical decisions.
This guide provides a comparative overview of cross-reactivity in the context of xanthine derivatives, with a focus on this compound. Due to a lack of specific published data on the cross-reactivity of bamifylline in commercial immunoassays, this guide will use data from closely related xanthine derivatives, such as theophylline, to illustrate the principles and provide a framework for assessing potential cross-reactivity.
Alternative Analytical Methods
While immunoassays offer high throughput, methods like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are noted for their high sensitivity and specificity in quantifying bamifylline and its metabolites.[1] These chromatographic techniques are often the preferred methods when unambiguous identification and precise quantification are required, as they physically separate the analyte of interest from potentially interfering substances.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target analyte. For xanthine derivatives, which share a common purine ring structure, the potential for cross-reactivity is a significant consideration in immunoassay development and validation.
Comparative Cross-Reactivity of Xanthine Derivatives in Theophylline Immunoassays
To illustrate the potential for cross-reactivity among xanthine derivatives, the following table summarizes reported cross-reactivity data for various compounds in different theophylline immunoassays. It is important to note that cross-reactivity is specific to the antibody used in a particular assay, and therefore, these values may vary between different kits and platforms.
| Compound | Structural Similarity to Theophylline | Assay Type | Reported Cross-Reactivity (%) |
| Bamifylline | High | Hypothetical | Data not available |
| Caffeine | High | Theophylline CLIA[2] | < 1% |
| Theobromine | High | Theophylline CLIA[2] | < 1% |
| Paraxanthine (1,7-Dimethylxanthine) | High | Caffeine ELISA[3] | 63% |
| 1,3-Dimethyluric Acid | Metabolite | Theophylline CLIA[4] | 3.4% |
| 3-Methylxanthine | Metabolite | Theophylline CLIA[4] | 2.5% |
| Xanthine | Precursor | Theophylline CLIA[2] | < 1% |
| 8-Chlorotheophylline | Derivative | Theophylline ARIS[1] | Investigated, no % given |
| 1,7-Dimethylxanthine | Metabolite | Theophylline ARIS[1] | Investigated, no % given |
Note: The data presented is compiled from various sources and different immunoassay formats (Chemiluminescent Immunoassay - CLIA, Enzyme-Linked Immunosorbent Assay - ELISA, Apoenzyme Reactivation Immunoassay System - ARIS). Direct comparison of percentages across different assay types should be done with caution.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a relevant biological pathway for xanthine derivatives and a typical experimental workflow for assessing immunoassay cross-reactivity.
References
- 1. Determination of serum theophylline by apoenzyme reactivation immunoassay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of theophylline by an automated chemiluminescent immunoassay in serum and plasma: comparison to other methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Bamifylline Hydrochloride: A Comparative Guide for Researchers
An objective analysis of bamifylline hydrochloride's performance against alternative methylxanthine derivatives, supported by experimental data, to assess the reproducibility of its therapeutic effects.
This guide provides a comprehensive comparison of this compound with other commonly used methylxanthines, such as theophylline and doxofylline. The focus is on the reproducibility of experimental and clinical outcomes, offering researchers, scientists, and drug development professionals a clear overview of its efficacy and safety profile based on available data.
Comparative Efficacy and Safety
This compound, a methylxanthine derivative, is primarily used as a bronchodilator for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] Its performance, particularly in comparison to theophylline and doxofylline, has been evaluated in several clinical studies.
Bamifylline vs. Theophylline
Studies comparing bamifylline and theophylline have shown comparable efficacy in improving bronchospasm.[2][3] However, bamifylline may offer a slight advantage in terms of tolerability, with some studies reporting fewer side effects.[3] For instance, one study noted no side effects in the bamifylline group, while the theophylline group experienced a case of moderate gastric intolerance.[3] Another study highlighted that bamifylline is devoid of the cardiostimulant effects often associated with other xanthine derivatives like theophylline.[4] In a case of severe bronchial asthma that was difficult to treat with oral theophylline, bamifylline clearly improved clinical signs, symptoms, and lung function.[5]
Bamifylline vs. Doxofylline and Theophylline in Chronic Heart Failure
A double-blind, randomized study in patients with chronic heart failure and hypoxemia compared the effects of doxofylline, theophylline, and bamifylline.[6] The study found that 50% of the bamifylline group showed a diminished NYHA (New York Heart Association) class, indicating clinical improvement. In terms of gasometric parameters, 43% of patients in the bamifylline group were "responders," showing a greater than 15% increase in arterial oxygen tension (PaO2).[6] Doxofylline appeared particularly useful due to its lack of interference with cardiac rhythm.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies to facilitate an objective assessment of this compound's performance.
Table 1: Comparative Effects of Bamifylline and Theophylline on Allergen-Induced Bronchospasm [2]
| Parameter | Bamifylline | Theophylline | Significance |
| Preventive Effect (LAD % of control value at 30 min) | 920 +/- 950 | 750 +/- 980 | Non-significant |
| Preventive Effect (LAD % of control value at 60 min) | 830 +/- 1000 | 700 +/- 970 | Non-significant |
| Curative Effect (Reduction in Rap at 30 min) | 35 +/- 17% | 48 +/- 13% | Non-significant |
| Curative Effect (Reduction in Rap at 60 min) | 38 +/- 25% | 48 +/- 14% | Non-significant |
LAD: Liminal Allergen Dose; Rap: Resistance of the air passages.
Table 2: Comparison of Bamifylline, Theophylline, and Doxofylline in Chronic Heart Failure with Hypoxemia [6]
| Parameter | Bamifylline (1200 mg b.i.d.) | Theophylline (400 mg b.i.d.) | Doxofylline (800 mg b.i.d.) |
| Diminished NYHA Class | 50% of patients | 44% of patients | 50% of patients |
| Responders (>15% increase in PaO2) | 43% of patients | 56% of patients | 75% of patients |
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies are crucial. Below are summaries of the experimental protocols from the cited studies.
Protocol for Allergen-Induced Bronchospasm Study (Bamifylline vs. Theophylline)[2]
-
Study Design: A double-blind, cross-over study involving two series of eight patients with allergic asthma to house dust.
-
Preventive Effect Assessment:
-
Basal liminal allergen dose (LAD) required to double the resistance of the air passages (Rap) was determined using barometric body plethysmography.
-
Patients received a slow intravenous injection of either bamifylline or theophylline.
-
LAD was measured again at 30 and 60 minutes post-injection to assess the variation.
-
-
Curative Activity Assessment:
-
Bronchospasm was induced via a provocative inhalation test with house dust.
-
Immediately following the test, patients were administered either bamifylline or theophylline.
-
Changes in Rap were measured at 30 and 60 minutes to evaluate curative effects.
-
Protocol for Chronic Heart Failure Study (Bamifylline vs. Theophylline vs. Doxofylline)[6]
-
Study Design: A parallel, double-blind, randomized study conducted in 48 in-patients with NYHA class II-IV chronic heart failure with normo- or hypercapnic hypoxemia.
-
Procedure:
-
Patients were divided into three groups of 16.
-
A 4-day run-in period with a placebo was administered.
-
Each group received one of the following oral treatments for 10 days:
-
Doxofylline 800 mg b.i.d.
-
Theophylline slow-release 400 mg b.i.d.
-
Bamifylline 1200 mg b.i.d.
-
-
Exercise capacity was estimated through NYHA class modification.
-
Gasometric determinations (PaO2, PaCO2, SaO2) were measured from arterial blood samples at enrollment (T-4), the onset of therapy (T0), and the end of the trial (T9).
-
Mechanism of Action and Signaling Pathway
This compound primarily acts through two mechanisms: inhibition of phosphodiesterase type 4 (PDE4) and selective antagonism of the adenosine A1 receptor.[1][7] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in the smooth muscle cells of the airways.[1] Elevated cAMP levels trigger a cascade of events resulting in the relaxation of bronchial smooth muscles, which alleviates bronchoconstriction.[1] Additionally, the increased cAMP has anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.[1]
Caption: Signaling pathway of this compound.
General Experimental Workflow
The reproducibility of clinical trial results is fundamental to evidence-based medicine. The following diagram illustrates a generalized workflow for a comparative clinical trial, applicable to studies involving this compound and its alternatives.
Caption: Generalized workflow for a comparative clinical trial.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of cardiostimulant effects of bamifylline in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe bronchial asthma improved on bamifylline. Case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylxanthine drug therapy in chronic heart failure associated with hypoxaemia: double-blind placebo-controlled clinical trial of doxofylline versus theophylline and bamifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ujconline.net [ujconline.net]
A Head-to-Head Comparison of Bamifylline and Other Leading Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bamifylline, a methylxanthine derivative, with other widely used bronchodilators, including theophylline and beta-2 adrenergic agonists. The following sections detail their mechanisms of action, comparative efficacy from available clinical data, and tolerability profiles, supported by experimental protocols and visualized signaling pathways.
Introduction to Bronchodilators
Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). They function by relaxing the smooth muscle of the airways, thereby increasing airflow to the lungs. This guide focuses on a comparative analysis of bamifylline against other established bronchodilators, offering insights for research and drug development.
Mechanism of Action: A Comparative Overview
The primary bronchodilators discussed herein belong to two main classes: methylxanthines and beta-2 adrenergic agonists. While both aim to increase intracellular cyclic adenosine monophosphate (cAMP) to induce smooth muscle relaxation, their upstream mechanisms differ significantly.
Methylxanthines: Bamifylline and Theophylline
Bamifylline and theophylline are methylxanthine derivatives that exert their bronchodilatory effects primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and results in the relaxation of bronchial smooth muscle.[1][3]
Beyond PDE inhibition, these agents also exhibit anti-inflammatory properties by modulating the release of inflammatory mediators and promoting apoptosis of inflammatory cells.[1][4] Another key mechanism is the antagonism of adenosine receptors, which can prevent adenosine-mediated bronchoconstriction.[2]
Beta-2 Adrenergic Agonists: Salbutamol and Formoterol
Salbutamol (a short-acting beta-2 agonist, SABA) and formoterol (a long-acting beta-2 agonist, LABA) function by stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[5][6] This activation stimulates adenylyl cyclase, the enzyme that catalyzes the conversion of ATP to cAMP.[5][7] The subsequent increase in cAMP leads to the activation of PKA and smooth muscle relaxation.[6]
Comparative Efficacy: Clinical Data Summary
Direct, large-scale, head-to-head clinical trials comparing bamifylline with beta-2 agonists are limited in the publicly available literature. However, several studies have compared bamifylline with theophylline.
Bamifylline vs. Theophylline
Clinical studies suggest that bamifylline and theophylline possess comparable bronchodilatory effects. However, bamifylline appears to have a more favorable side-effect profile.
| Parameter | Bamifylline | Theophylline | Reference |
| Efficacy | Comparable bronchodilatory action to theophylline. | Effective bronchodilator. | [2][8] |
| Tolerability | Generally well-tolerated with no reported side effects in one study. | Associated with moderate gastric intolerance in some patients. | [2] |
| Curative Effect on Bronchospasm | Reduction in airway resistance of 35-38% after 30-60 minutes. | Reduction in airway resistance of 48% after 30-60 minutes (difference not statistically significant). | [8] |
| Preventive Effect on Bronchospasm | Mean increase in liminal allergen dose of 830-920% of control value. | Mean increase in liminal allergen dose of 700-750% of control value (difference not statistically significant). | [8] |
Note: The data presented is from smaller-scale studies, and further large-scale trials are needed for a definitive comparison.
Methylxanthines vs. Beta-2 Adrenergic Agonists
| Feature | Methylxanthines (Theophylline/Aminophylline) | Beta-2 Agonists (Salbutamol/Formoterol) |
| Onset of Action | Slower onset compared to inhaled SABAs. | Rapid onset (SABAs like salbutamol). |
| Route of Administration | Typically oral or intravenous. | Primarily inhaled. |
| Therapeutic Window | Narrow therapeutic index, requiring monitoring of blood levels. | Wider therapeutic index. |
| Primary Use | Add-on therapy for asthma and COPD. | Rescue medication (SABAs) and maintenance therapy (LABAs). |
| Common Side Effects | Nausea, vomiting, headache, insomnia, cardiac arrhythmias. | Tremor, tachycardia, palpitations, hypokalemia. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of bronchodilators.
Assessment of Bronchodilator Response via Spirometry
Objective: To quantify the acute bronchodilator response to a given drug.
Procedure:
-
Patient Preparation: Patients should abstain from short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12 hours before the test.
-
Baseline Measurement: Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC). The best of three technically acceptable maneuvers is recorded.
-
Drug Administration: The bronchodilator is administered at a standardized dose. For inhaled drugs, a metered-dose inhaler with a spacer is often used to ensure consistent delivery.
-
Post-Bronchodilator Measurement: Spirometry is repeated after a specific time interval (e.g., 15-30 minutes for short-acting bronchodilators).
-
Data Analysis: The change in FEV1 and FVC from baseline is calculated as both an absolute value and a percentage of the baseline value. A significant response is typically defined as an increase of ≥12% and ≥200 mL in FEV1 or FVC.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against PDE enzymes.
Procedure:
-
Reagent Preparation: Prepare assay buffer, purified PDE enzyme solution, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound (e.g., bamifylline) at various concentrations.
-
Reaction Initiation: In a microplate, combine the PDE enzyme, assay buffer, and the test compound. After a pre-incubation period, initiate the reaction by adding the cyclic nucleotide substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution, often containing a broad-spectrum PDE inhibitor like IBMX.
-
Detection: The amount of remaining cAMP or cGMP is quantified. This can be done using various methods, including radioimmunoassays, enzyme-linked immunosorbent assays (ELISA), or fluorescence polarization assays. The inhibitory concentration (IC50) of the test compound is then calculated.
Adenosine Receptor Binding Assay
Objective: To assess the affinity of a compound for adenosine receptors.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the adenosine receptor subtype of interest (e.g., A1, A2A, A2B, A3).
-
Binding Reaction: In a microplate, incubate the cell membranes with a radiolabeled ligand known to bind to the adenosine receptor and various concentrations of the test compound (e.g., bamifylline).
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter. The data is then used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor.
Conclusion
Bamifylline is a methylxanthine bronchodilator with a mechanism of action centered on phosphodiesterase inhibition and adenosine receptor antagonism. Available clinical data suggests that it has comparable efficacy to theophylline but with a potentially better safety profile, exhibiting fewer adverse effects.
Direct comparative efficacy data between bamifylline and modern beta-2 adrenergic agonists like salbutamol and formoterol is scarce. While all these agents effectively induce bronchodilation by increasing intracellular cAMP, their distinct mechanisms of action, routes of administration, and side-effect profiles position them differently in the therapeutic landscape.
For researchers and drug development professionals, the favorable tolerability of bamifylline compared to theophylline may warrant further investigation, particularly in patient populations where the side effects of traditional methylxanthines are a concern. Further well-designed, large-scale clinical trials are necessary to definitively establish the comparative efficacy and safety of bamifylline against current first-line bronchodilators.
References
- 1. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-trd.org [e-trd.org]
- 4. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
- 7. Comparison of IV salbutamol with IV aminophylline in the treatment of severe, acute asthma in childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride: A Comparative Guide to its Bronchodilator Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bronchodilator effects of bamifylline hydrochloride against other established alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this xanthine derivative.
Mechanism of Action
This compound exerts its bronchodilator effects through a dual mechanism of action that distinguishes it from other xanthine derivatives like theophylline. It acts as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1]
The antagonism of adenosine A1 receptors in the airway smooth muscle prevents the bronchoconstriction induced by adenosine.[1][2] Simultaneously, the inhibition of PDEs, particularly PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates protein kinase A, which in turn phosphorylates downstream targets, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[3]
Comparative Efficacy
Experimental data from both preclinical and clinical studies have demonstrated the bronchodilator effects of this compound.
Preclinical Data: In Vivo Guinea Pig Model
In a study utilizing a guinea pig model of bronchoconstriction, bamifylline was compared to theophylline in its ability to inhibit bronchoconstriction induced by various spasmogens. The results, as summarized in the table below, indicate that bamifylline is more potent than theophylline against several mediators of bronchoconstriction.
| Spasmogen | Bamifylline ED50 (µmol/kg i.v.) | Theophylline ED50 (µmol/kg i.v.) |
| Platelet-Activating Factor (PAF) | 6.5 | - |
| Histamine | 9.5 | Equiactive |
| Acetylcholine | 24.3 | ~48.6 |
| Leukotriene C4 (LTC4) | 31.6 | - |
| Antigen Challenge | 9.3 | 22.9 |
Data sourced from a study on the bronchospasmolytic activity of bamifylline.
Clinical Data: Comparison with Theophylline
A double-blind, cross-over study in patients with allergic asthma compared the protective and curative effects of intravenously administered bamifylline and theophylline against allergen-induced bronchospasm. The key findings are presented in the tables below.
Protective Effect: Increase in Liminal Allergen Dose (LAD)
| Treatment | Mean LAD (% of control) at 30 min | Mean LAD (% of control) at 60 min |
| Bamifylline | 920 ± 950 | 830 ± 1000 |
| Theophylline | 750 ± 980 | 700 ± 970 |
The difference between treatments was not statistically significant.[4]
Curative Effect: Reduction in Airway Resistance (Rap)
| Treatment | Reduction in Rap at 30 min (%) | Reduction in Rap at 60 min (%) |
| Bamifylline | 35 ± 17 | 38 ± 25 |
| Theophylline | 48 ± 13 | 48 ± 14 |
The difference between treatments was not statistically significant.[4]
Another study in patients with bronchial asthma or chronic obstructive bronchial pneumonia showed that both orally administered bamifylline and slow-release theophylline possessed powerful bronchodilatory action with no significant difference between the two. Notably, the bamifylline group reported no side effects, whereas the theophylline group had one case of moderate gastric intolerance.[5]
A study on elderly patients with COPD demonstrated that treatment with bamiphylline resulted in a significant increase in all spirometric parameters (FEV1, VC, MEF25-75, Tiffeneau Index) after one month of therapy, and this improvement was sustained over six months.[6]
Experimental Protocols
In Vivo Guinea Pig Bronchoconstriction Model
A generalized protocol for evaluating bronchodilator efficacy in a guinea pig model of induced bronchoconstriction is as follows:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.
-
Baseline Measurement: Stable baseline values for total lung resistance and dynamic compliance are recorded.
-
Induction of Bronchoconstriction: A bronchoconstricting agent (e.g., histamine, acetylcholine, or an allergen to which the animals have been sensitized) is administered intravenously or via inhalation.
-
Drug Administration: The test compound (bamifylline) or comparator is administered intravenously or intraperitoneally prior to or after the bronchoconstrictor challenge to assess its protective or reversal effects, respectively.
-
Data Acquisition: Airway mechanics are continuously monitored to quantify the degree of bronchoconstriction and the effect of the therapeutic agent.
Clinical Trial Protocol for Airway Resistance Measurement
The following outlines a general protocol for a clinical trial assessing the effect of a bronchodilator on airway resistance using body plethysmography:
-
Patient Selection: Patients with a confirmed diagnosis of reversible airway obstruction (e.g., asthma) are recruited. Inclusion criteria often include a demonstrated reversibility of FEV1 after administration of a standard bronchodilator. Patients are typically required to withhold their usual bronchodilator medication for a specified period before the study.
-
Study Design: A double-blind, placebo-controlled, crossover design is frequently employed to minimize bias. Each patient receives all treatments in a randomized order with a washout period between treatments.
-
Baseline Measurements: Before each treatment, baseline airway resistance (Raw) and other lung function parameters are measured using a body plethysmograph.[4]
-
Treatment Administration: The investigational drug (e.g., bamifylline), comparator (e.g., theophylline), or placebo is administered, often intravenously or orally.
-
Post-Treatment Measurements: Airway resistance and other parameters are measured at predefined intervals after drug administration (e.g., 30 and 60 minutes) to assess the magnitude and duration of the bronchodilator effect.[4]
-
Data Analysis: Changes in airway resistance from baseline are calculated for each treatment and compared statistically.
Comparison with Beta-2 Agonists
-
Mechanism: Bamifylline's dual mechanism of adenosine A1 receptor antagonism and PDE inhibition differs from the direct stimulation of beta-2 adrenergic receptors by salbutamol. This suggests that bamifylline may be effective in patients who do not respond optimally to beta-2 agonists or as an add-on therapy.
-
Onset of Action: Beta-2 agonists are known for their rapid onset of action, making them suitable for rescue medication. The onset of action for bamifylline may be different and warrants further investigation in comparative studies.
-
Side Effect Profile: The side effect profiles of the two classes of drugs differ. Xanthine derivatives can be associated with gastrointestinal and central nervous system side effects, although bamifylline is reported to have a better tolerability profile than theophylline.[5] Beta-2 agonists can cause tachycardia, tremor, and palpitations.
Conclusion
This compound is a bronchodilator with a unique dual mechanism of action. Preclinical and clinical data suggest that its efficacy is comparable to that of theophylline, with a potentially improved side effect profile. Further direct comparative studies with other classes of bronchodilators, such as beta-2 agonists, are warranted to fully elucidate its position in the therapeutic armamentarium for obstructive airway diseases. The detailed experimental protocols and comparative data presented in this guide provide a foundation for future research and development in this area.
References
- 1. karger.com [karger.com]
- 2. Effect of Cholinergic Receptor Antagonists on the Potentiation of the Effect of Adenosine Receptor Blockers in People with Bronchial Asthma – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. [Comparative effects of bamifylline and theophylline on allergenic bronchospasm induced by the provocative inhalation test : double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Bamifylline in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Therapeutic effectiveness of bamifylline in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamifylline Hydrochloride vs. Placebo: A Preclinical Comparative Guide
In the landscape of preclinical research for respiratory therapeutics, bamifylline hydrochloride, a methylxanthine derivative, has been investigated for its potential as a bronchodilator and anti-inflammatory agent. While direct preclinical comparisons to a placebo are not extensively detailed in publicly available literature, a robust body of evidence exists comparing its performance to theophylline, a well-established drug in the same class. This guide provides an objective comparison based on available preclinical data, presenting this compound's pharmacological profile in the context of a standard therapeutic agent, which serves as a critical benchmark beyond a simple placebo.
Mechanism of Action
This compound exerts its effects through a dual mechanism. Primarily, it acts as a phosphodiesterase (PDE) inhibitor, with a notable selectivity for PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes bronchial smooth muscle relaxation and mitigates inflammatory responses. Additionally, it functions as a selective adenosine A1 receptor antagonist, further contributing to its bronchodilatory effects.
Efficacy in Preclinical Models
Preclinical studies, primarily in guinea pig models of allergic asthma, have demonstrated the efficacy of this compound in mitigating key features of the condition. These studies highlight its potent anti-inflammatory and bronchospasmolytic properties.
Anti-Inflammatory Effects
An in vitro study on actively sensitized guinea pig lungs revealed that this compound dose-dependently inhibited the immunological release of several inflammatory mediators. Notably, it was found to be more potent than theophylline in this regard.[1]
Table 1: Inhibition of Inflammatory Mediator Release in Guinea Pig Lungs (in vitro)
| Concentration (M) | % Inhibition of Histamine Release (Bamifylline) | % Inhibition of TXB2 Release (Bamifylline) | % Inhibition of SRS-A Release (Bamifylline) |
| 1 x 10-5 | Data not specified | Data not specified | Data not specified |
| 1 x 10-4 | Data not specified | Data not specified | Data not specified |
| 1 x 10-3 | Significantly greater than theophylline | Significantly greater than theophylline | Significantly greater than theophylline |
At a concentration of 1 x 10-3 M, bamifylline was 2.7 times more potent than theophylline in reducing histamine release, and 1.6 and 1.5 times more potent in inhibiting the production of TXB2 and SRS-A, respectively.[1]
Bronchospasmolytic Activity
In an in vivo study using anesthetized guinea pigs, this compound demonstrated significant protection against bronchoconstriction induced by various agents, including platelet-activating factor (PAF), histamine, acetylcholine, and leukotriene C4 (LTC4).[2] In antigen-induced bronchoconstriction in sensitized animals, bamifylline was also shown to be more potent than theophylline.[2]
Table 2: Protective Effect Against Induced Bronchoconstriction (in vivo)
| Bronchoconstrictor | Bamifylline ED50 (µmol/kg i.v.) | Theophylline ED50 (µmol/kg i.v.) |
| PAF | 6.5 | Not specified |
| Histamine | 9.5 | Equiactive |
| Acetylcholine | 24.3 | Less potent |
| LTC4 | 31.6 | Less potent |
| Antigen Challenge | 9.3 | 22.9 |
Safety Profile in Preclinical Studies
A key differentiating factor for this compound in preclinical evaluations is its cardiovascular safety profile. Unlike theophylline, which is known to have cardiostimulant effects, bamifylline appears to be devoid of such activity.
In both in vitro and in vivo models, bamifylline did not induce the positive chronotropic (heart rate) and inotropic (contractility) effects observed with theophylline.[3] In isolated rat and guinea pig atria, bamifylline either had no effect or reduced the rate of contraction.[3] In anesthetized rabbits, intravenous administration of bamifylline led to negative chronotropic and dromotropic effects.[3]
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical studies cited.
In Vitro Inhibition of Inflammatory Mediators
-
Animal Model: Lungs isolated from actively sensitized male Dunkin-Hartley guinea pigs.
-
Procedure: The lungs were perfused with a Krebs-Henseleit solution. After a stabilization period, the antigen (ovalbumin) was introduced into the perfusion fluid to induce an anaphylactic reaction. Bamifylline or theophylline was added to the perfusion fluid 20 minutes before the antigen challenge. The perfusate was collected and analyzed for the levels of histamine, thromboxane B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A).
-
Outcome Measures: The percentage inhibition of the release of histamine, TXB2, and SRS-A compared to control (antigen challenge without drug treatment).
In Vivo Bronchospasmolytic Activity
-
Animal Model: Anesthetized male Dunkin-Hartley guinea pigs.
-
Procedure: Animals were anesthetized, and their resistance to lung inflation was monitored. Bronchoconstriction was induced by intravenous injection of various agonists (PAF, histamine, acetylcholine, LTC4) or by an antigen challenge in sensitized animals. Bamifylline or theophylline was administered intravenously before the bronchoconstrictor challenge.
-
Outcome Measures: The dose of the drug required to produce a 50% inhibition of the bronchoconstrictor response (ED50).
Conclusion
References
- 1. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pharmacological data on the bronchospasmolytic activity of bamifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of cardiostimulant effects of bamifylline in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bamifylline Hydrochloride: A Procedural Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of bamifylline hydrochloride, a methylxanthine derivative used in respiratory research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
I. Hazardous Waste Determination
The primary step in the proper disposal of any chemical is to determine if it is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Based on available data, this compound's classification is not definitively established. Therefore, laboratory personnel must make a determination based on the criteria below.
A. RCRA Characteristics of Hazardous Waste
A waste is considered hazardous if it exhibits any of the following characteristics:
-
Corrosivity: The pH of an aqueous solution of this compound is not specified in available safety data sheets[1]. While some data suggests a pH range of 3.0-7.5 for certain analytical methods, this is not a definitive measure for corrosivity[2]. A waste is corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.
-
Reactivity: Available safety data sheets indicate no known reactivity hazards under normal conditions[1].
-
Toxicity: this compound is classified as "harmful if swallowed"[1]. Acute toxicity data (LD50) is available (see Table 1). However, RCRA toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. It is unlikely that pure this compound would leach these specific contaminants, but this should be confirmed with your EHS department.
B. Listed Wastes (P- and U-Lists)
This compound (CAS number 20684-06-4) is not found on the EPA's P-list of acute hazardous wastes or the U-list of toxic wastes[3][4][5][6].
Due to the lack of complete data for all RCRA characteristics, and in the interest of safety, it is recommended to manage this compound as a hazardous waste unless a formal determination by your institution's EHS department concludes otherwise. This is a precautionary measure to ensure the highest level of safety and compliance.
II. Disposal Procedures
The disposal procedure is contingent on the hazardous waste determination.
A. Procedure for Disposal as Hazardous Waste (Recommended)
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses with side shields (or goggles), chemical-resistant gloves (such as nitrile rubber), and a lab coat[1].
-
Containerization:
-
Place unused or expired this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless directed by your EHS department.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound," the CAS number "20684-06-4," and the date.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of it through regular trash or down the drain.
-
Record Keeping: Maintain records of the disposal as required by your institution and local regulations.
B. Procedure for Disposal as Non-Hazardous Pharmaceutical Waste
This procedure should only be followed if your institution's EHS department has definitively determined that this compound is not a RCRA hazardous waste.
-
Segregation: Keep this compound waste separate from both hazardous and general laboratory trash. It should be placed in a designated container for non-hazardous pharmaceutical waste, often color-coded (e.g., blue or white bins)[2][7].
-
Labeling: Clearly label the container as "Non-RCRA Pharmaceutical Waste for Incineration" and include the chemical name.
-
Collection: Arrange for collection by a licensed pharmaceutical waste contractor. The preferred method of disposal for non-hazardous pharmaceuticals is incineration to prevent environmental contamination[2][7].
-
Documentation: Obtain and retain a certificate of destruction from the waste contractor[2].
Prohibited Disposal Methods:
-
Sewer Disposal: Do not flush this compound down the drain. The environmental impact of this chemical has not been fully investigated, and this practice is prohibited for hazardous waste[1].
-
Regular Trash: Do not dispose of this compound in the regular trash, as this can lead to environmental contamination and potential exposure to personnel.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 421.92 g/mol | [8] |
| Melting Point | 184°C to 188°C | [2] |
| Solubility | Freely soluble in methanol and water; slightly soluble in acetone. | [2] |
| Acute Oral Toxicity (LD50) | Mice: 246 mg/kg; Rats: 1139 mg/kg | [9] |
| Acute Intraperitoneal Toxicity (LD50) | Mice: 89 mg/kg; Rats: 131 mg/kg | [9] |
| Acute Intravenous Toxicity (LD50) | Mice: 67 mg/kg; Rats: 65 mg/kg | [9] |
IV. Experimental Protocols Cited
This document relies on established regulatory protocols for hazardous waste determination as outlined by the U.S. Environmental Protection Agency under the Resource Conservation and Recovery Act (RCRA). Specifically, the protocols for determining the characteristics of ignitability (40 CFR § 261.21), corrosivity (40 CFR § 261.22), reactivity (40 CFR § 261.23), and toxicity (40 CFR § 261.24), as well as the criteria for listed wastes (40 CFR § 261.33), form the basis of the procedural guidance provided.
V. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. ujconline.net [ujconline.net]
- 3. dep.wv.gov [dep.wv.gov]
- 4. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 5. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. This compound | 20684-06-4 [m.chemicalbook.com]
Essential Safety and Logistics for Handling Bamifylline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Bamifylline hydrochloride, a xanthine derivative used as a bronchodilator.[1][2] The following procedural guidance is based on current safety data sheets and best practices for handling chemical reagents in a laboratory setting.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[3] It is essential to handle this compound in accordance with good industrial hygiene and safety practices.[3]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[3] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[3] |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier to preventing exposure to this compound. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection : Wear safety glasses with side shields or goggles to prevent eye contact.[3]
-
Hand Protection : Wear protective nitrile rubber gloves that are compliant with EN374 standards.[3] It is recommended to wear two pairs of chemotherapy gloves when handling hazardous drugs.[4][5] Gloves should be changed regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[4]
-
Protective Clothing : A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4] Gowns shown to resist permeability by hazardous drugs are required when administering injectable antineoplastic hazardous drugs.[5]
-
Respiratory Protection : In case of insufficient ventilation or if exposure limits are exceeded, suitable respiratory protection should be worn.[3]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage. Wear chemotherapy gloves when unpacking hazardous drugs.[6]
-
Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is +5°C.[7][8]
-
Keep the container out of the reach of children.[3]
2. Preparation and Handling:
-
All handling of this compound should be performed in a designated area, such as a chemical fume hood or other ventilated enclosure, to ensure adequate ventilation.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Contaminated work clothing must not be allowed out of the workplace and should be decontaminated before reuse.[3]
3. Emergency Procedures:
-
In case of skin contact : Wash with plenty of water and soap. If skin irritation or a rash occurs, seek medical advice.[3]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids, and consult a physician.[3]
-
If swallowed : Call a poison center or doctor immediately. Rinse the mouth, but do not induce vomiting.[3][9]
-
If inhaled : Move the person to fresh air.[9]
-
Spills : Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Carefully pick up the spilled material and place it in a properly labeled container for disposal.[3][10] Clean the affected area thoroughly.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with federal, state, and local regulations.[3][11]
-
All disposable materials used during handling, such as gloves, gowns, and cleaning materials, should be considered contaminated and disposed of as hazardous waste.[11]
-
Do not dispose of this compound down the drain or into the sewer system.[12]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | CAS Number 20684-06-4 [klivon.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. targetmol.com [targetmol.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
